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4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid Documentation Hub

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  • Product: 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid
  • CAS: 2404734-36-5

Core Science & Biosynthesis

Foundational

4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic Acid (CAS 2404734-36-5): A Strategic Building Block in Advanced Medicinal Chemistry

Executive Summary In the highly competitive landscape of small-molecule drug discovery, the architectural complexity of chemical building blocks dictates the efficiency of lead optimization. 4-(Benzyloxy)-5-bromo-2,3-dif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly competitive landscape of small-molecule drug discovery, the architectural complexity of chemical building blocks dictates the efficiency of lead optimization. 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid (CAS: 2404734-36-5) is a premium, tetra-substituted aromatic scaffold designed for orthogonal late-stage functionalization[1][2]. As a Senior Application Scientist, I frequently deploy this specific scaffold for programs targeting kinase inhibition (e.g., JAK inhibitors) and immunomodulatory pathways (e.g., IDO inhibitors)[3][4]. In these therapeutic areas, the precise tuning of sterics, electronics, and lipophilicity is non-negotiable[4][5].

Physicochemical Profiling & Data Presentation

Before integrating any building block into a synthetic pipeline, it is critical to establish its physicochemical baseline. The table below summarizes the core parameters of this compound, validating its utility as a lipophilic, highly functionalized intermediate[2].

PropertyValue
CAS Number 2404734-36-5
Molecular Formula C₁₄H₉BrF₂O₃
Molecular Weight 343.12 g/mol
Purity Standard ≥98% (Typical Commercial Grade)
Topological Polar Surface Area (TPSA) 46.53 Ų
LogP (Predicted) 4.00
SMILES O=C(O)C1=CC(Br)=C(OCC2=CC=CC=C2)C(F)=C1F

Structural Rationale: The Causality of Functional Group Design

Every functional group on this scaffold serves a distinct, calculated purpose. Successful synthetic execution requires understanding the why behind the structure:

  • 2,3-Difluoro Motif : Fluorine substitution is rarely accidental. Here, the ortho-fluorine exerts a profound stereoelectronic effect, lowering the pKa of the benzoic acid and enhancing the hydrogen-bond donating capacity of downstream amides. Furthermore, the meta-fluorine provides a metabolic shield against oxidative degradation by cytochrome P450 enzymes, a critical factor in stabilizing drug candidates in plasma[6].

  • 5-Bromo Substituent : This is the primary vector for C-C or C-N bond formation[6][7]. Positioned meta to the carboxylic acid, it is electronically primed for oxidative addition in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • 4-Benzyloxy Group : The benzyl ether acts as a robust, lipophilic protecting group for a cryptic phenol. It survives the harsh basic conditions of cross-couplings and the nucleophilic conditions of amidation, only to be cleanly removed via hydrogenolysis when the free hydroxyl is needed for target engagement.

  • Carboxylic Acid : The universal anchor for rapid library generation via amidation or esterification.

StructuralLogic Core 4-(Benzyloxy)-5-bromo- 2,3-difluorobenzoic acid CAS: 2404734-36-5 F_group 2,3-Difluoro Motif Core->F_group Metabolic Stability & pKa Tuning Br_group 5-Bromo Substituent Core->Br_group Pd-Catalyzed Cross-Coupling BnO_group 4-Benzyloxy Group Core->BnO_group Orthogonal Phenol Protection COOH_group Carboxylic Acid Core->COOH_group Amidation / Peptide Coupling

Figure 1: Orthogonal reactivity map of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid.

Experimental Workflows & Self-Validating Protocols

To maximize the utility of this building block, a sequential, orthogonal deconstruction of its reactive sites is required. The following protocols form a self-validating system, ensuring that each step proceeds without cross-reactivity.

Protocol A: Amidation of the Carboxylic Acid

Causality : We utilize and DIPEA in DMF. Why HATU over standard EDC/HOBt? The electron-withdrawing nature of the 2,3-difluoro system slightly deactivates the carbonyl carbon toward nucleophilic attack. HATU provides the highly electrophilic active ester necessary to drive the reaction to completion, minimizing unreacted starting material.

Step-by-Step Methodology :

  • Dissolve 4-(benzyloxy)-5-bromo-2,3-difluorobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Add HATU (1.2 eq) in one portion. The solution will typically turn pale yellow, indicating the formation of the active ester. Stir for 15 minutes.

  • Add the desired primary or secondary amine (1.1 eq).

  • Validation : Monitor via LC-MS. The reaction should reach >95% conversion within 2 hours.

  • Workup : Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash the combined organics with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling at the 5-Position

Causality : The use of Pd(dppf)Cl₂ is critical here[7]. The 5-bromo position is sterically congested by the adjacent 4-benzyloxy group. The large bite angle of the dppf ligand forces the palladium center into a geometry that accelerates reductive elimination, outcompeting potential protodehalogenation side reactions that plague smaller ligands.

Step-by-Step Methodology :

  • To a Schlenk flask, add the brominated amide intermediate from Protocol A (1.0 eq), an aryl boronic acid (1.3 eq), and K₂CO₃ (2.5 eq).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M).

  • Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of nitrogen.

  • Seal the flask and heat to 90 °C for 12 hours.

  • Validation : TLC (Hexanes/EtOAc) should show complete consumption of the lower-Rf bromide starting material.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify the filtrate via flash column chromatography.

Protocol C: Late-Stage Debenzylation

Causality : With the core framework assembled, the benzyl group is removed to reveal the phenol. We employ catalytic hydrogenation. Note: If the newly introduced aryl group contains reducible moieties (e.g., alkenes or alkynes), an alternative Lewis acid-mediated deprotection (e.g., BCl₃ in DCM) must be employed to maintain chemoselectivity.

Step-by-Step Methodology :

  • Dissolve the coupled intermediate in a 1:1 mixture of MeOH/EtOAc (0.1 M).

  • Carefully add 10% Pd/C (0.1 eq by weight) under an argon atmosphere.

  • Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm).

  • Stir vigorously at room temperature for 4-6 hours.

  • Validation : LC-MS will show a mass shift of -90 Da (loss of the benzyl group).

  • Workup : Filter the suspension through Celite, wash with excess MeOH, and concentrate to yield the final highly functionalized 5-aryl-4-hydroxy-2,3-difluorobenzamide derivative.

SyntheticWorkflow Step1 Step 1: Amidation Reagents: HATU, DIPEA, DMF Target: Carboxylic Acid Step2 Step 2: Suzuki-Miyaura Coupling Reagents: Pd(dppf)Cl2, K2CO3, Aryl-B(OH)2 Target: 5-Bromo Position Step1->Step2 Amide Intermediate Step3 Step 3: Hydrogenolysis (Debenzylation) Reagents: H2, Pd/C, MeOH Target: 4-Benzyloxy Group Step2->Step3 Coupled Intermediate Product Final Drug Candidate 4-Aryl-5-hydroxy-2,3-difluorobenzamide derivative Step3->Product High Yield Isolation

Figure 2: Sequential late-stage functionalization workflow leveraging orthogonal handles.

References

  • Boroncore Product Database . Bromine Series: 2404734-36-5. Retrieved from:[Link]

  • Google Patents (US9040545B2). Heterocyclyl pyrazolopyrimidine analogues as selective JAK inhibitors. Demonstrates the utility of 5-bromo-2,3-difluorobenzoic acid derivatives in kinase inhibitor synthesis.
  • Google Patents (WO2015031295A1). IDO inhibitors. Outlines the cross-coupling and amidation sequences for 2,3-difluoro-aromatic systems in immunomodulatory drug development.

Sources

Exploratory

Strategic Deployment of Fluorinated Benzoic Acid Derivatives in Medicinal Chemistry: A Technical Whitepaper

Executive Summary The strategic incorporation of fluorine into bioactive molecules remains one of the most powerful paradigms in modern drug discovery. When applied to the versatile benzoic acid scaffold—a privileged str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into bioactive molecules remains one of the most powerful paradigms in modern drug discovery. When applied to the versatile benzoic acid scaffold—a privileged structure in medicinal chemistry—fluorination unlocks a wide spectrum of therapeutic applications, ranging from potent non-steroidal anti-inflammatory drugs (NSAIDs) to novel antimicrobial and anticancer agents[1]. This whitepaper provides an in-depth technical analysis of the physicochemical impact of fluorination, its translation into biological activity, and field-proven, self-validating experimental workflows for synthesizing and evaluating these critical derivatives.

Physicochemical Impact of Fluorination on the Benzoic Acid Scaffold

The substitution of hydrogen with fluorine on a benzoic acid core is not merely a structural tweak; it is a fundamental reprogramming of the molecule's physicochemical profile. Fluorine possesses a unique triad of properties: extreme electronegativity (3.98 Pauling scale), a small Van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å), and the ability to form highly stable carbon-fluorine (C-F) bonds[2].

  • Causality of pKa Modulation: The strong electron-withdrawing inductive effect (-I) of fluorine stabilizes the carboxylate anion. For instance, substituting fluorine at the ortho position (2-fluorobenzoic acid) drops the pKa to 3.27 from benzoic acid's 4.20[3]. This shift ensures a higher fraction of the molecule is ionized at physiological pH, directly impacting aqueous solubility and the kinetics of receptor binding.

  • Causality of Lipophilicity (logP) Enhancement: Despite its high electronegativity, fluorine's low polarizability means its introduction increases the overall lipophilicity (logP) of the molecule[2]. This enhancement directly translates to improved passive diffusion across phospholipid bilayers, a critical factor for reaching intracellular targets and ensuring high oral bioavailability. Furthermore, the strong C-F bond blocks metabolically labile sites from cytochrome P450-mediated oxidation, extending the drug's pharmacokinetic half-life[2].

Data Presentation: Physicochemical Properties

The following table summarizes the quantitative shifts in physicochemical properties induced by specific fluorination patterns[3].

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (at 25°C)logP
Benzoic AcidC₇H₆O₂122.124.201.87
2-Fluorobenzoic AcidC₇H₅FO₂140.113.272.00
4-Fluorobenzoic AcidC₇H₅FO₂140.114.142.10
3-(Trifluoromethyl)benzoic AcidC₈H₅F₃O₂190.123.682.80

Biological Activity Profiles

Cyclooxygenase (COX) Inhibition and Anti-inflammatory Activity

Fluorinated benzoic acid derivatives are foundational to the development of NSAIDs (e.g., flufenamic acid, diflunisal). The anti-inflammatory effects are derived from the competitive inhibition of the cyclooxygenase (COX) pathway, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins[4]. The fluorinated aromatic ring enhances hydrophobic interactions within the COX-1 and COX-2 active sites. The strategic placement of fluorine not only increases binding affinity through halogen bonding but also dictates the selectivity index (SI) between COX-1 and COX-2[4].

COX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (Active) Membrane->PLA2 Stimulus AA Arachidonic Acid PLA2->AA Cleavage COX COX-1 / COX-2 AA->COX Binding Prostaglandins Prostaglandins (Inflammation) COX->Prostaglandins Oxidation F_NSAID Fluorinated Benzoic Acid Derivative F_NSAID->COX Competitive Inhibition

Mechanism of COX-1/COX-2 inhibition by fluorinated benzoic acid derivatives.
Antimicrobial and Anticancer Efficacy

Recent structural-activity relationship (SAR) studies have positioned fluorinated benzoic acid derivatives as highly potent antimicrobial agents. Specifically, derivatives acting as inhibitors of the bacterial Fatty Acid Biosynthesis (FAB) pathway have shown profound efficacy. Compounds featuring 3,5-bis(trifluoromethyl) or 3,5-dichloro-4-fluoro substitution patterns exhibit Minimum Inhibitory Concentrations (MIC) as low as 0.5 μg/mL against Staphylococcus aureus strains, effectively eradicating preformed biofilms[5].

In oncology, fluorinated heterocycles fused with benzoic acid derivatives (such as fluorinated benzothiazoles and pyrazolylbenzimidazoles) demonstrate targeted growth inhibition in lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, with IC50 values frequently falling into the sub-micromolar range[6].

Experimental Workflows & Protocols

To ensure scientific integrity, experimental protocols must be designed as self-validating systems. The following methodologies detail the synthesis and biological evaluation of a fluorinated benzoic acid derivative, explicitly outlining the mechanistic causality behind each procedural choice.

Workflow Synthesis 1. Derivatization (Esterification) Purification 2. Purification (Extraction/TLC) Synthesis->Purification Characterization 3. Characterization (NMR, pKa, logP) Purification->Characterization Assay 4. Biological Assay (MIC Determination) Characterization->Assay Validation 5. Data Validation (Redox Indicator) Assay->Validation

Self-validating experimental workflow for synthesizing and screening fluorinated derivatives.
Protocol: Synthesis of Ethyl 4-Fluorobenzoate (Esterification)

Objective: To synthesize a lipophilic ester precursor from 4-fluorobenzoic acid for downstream derivatization (e.g., hydrazide formation)[1].

Step-by-Step Methodology & Causality:

  • Reaction Setup: Add 15.0 g of 4-fluorobenzoic acid to a 250 mL round-bottom flask. Dissolve the acid in 60 mL of absolute ethanol[1].

    • Causality: Ethanol serves as both the nucleophilic reactant and the solvent. Absolute ethanol is strictly required; the presence of water would shift the thermodynamic equilibrium toward the reactants, severely limiting the reaction yield.

  • Catalysis: Carefully add 7.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise to the mixture while shaking[1].

    • Causality: H₂SO₄ acts as a catalytic proton source. It protonates the carbonyl oxygen of the fluorobenzoic acid, dramatically increasing the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack by the weakly nucleophilic ethanol.

  • Thermal Activation: Attach a condenser and reflux the mixture at 80°C for 7-8 hours using a heating mantle[1].

    • Causality: Fischer esterification is an endothermic and reversible process. Refluxing provides the necessary activation energy while continuously driving the reaction forward kinetically.

  • Quenching & Neutralization: Allow the mixture to cool to room temperature. Neutralize by adding a 10% Na₂CO₃ solution until effervescence ceases[1].

    • Causality: This is a critical self-purification step. Neutralization converts unreacted 4-fluorobenzoic acid and the H₂SO₄ catalyst into highly water-soluble sodium salts. This ensures they partition entirely into the aqueous phase during subsequent solvent extraction, leaving the pure lipophilic ester in the organic phase.

  • Extraction: Transfer to a separating funnel, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[1].

Protocol: Self-Validating Antimicrobial MIC Assay (Broth Microdilution)

Objective: To determine the MIC of the synthesized fluorinated derivative against bacterial strains[5].

Step-by-Step Methodology & Causality:

  • Preparation: Prepare a two-fold serial dilution of the fluorinated compound in a 96-well microtiter plate using Cation-Adjusted Mueller-Hinton Broth (CAMHB), yielding a concentration gradient from 64 μg/mL down to 0.125 μg/mL.

  • Inoculation: Add the standardized bacterial suspension to achieve a final inoculum of 5×105 CFU/mL per well.

  • Self-Validating Controls:

    • Positive Control (Broth + Bacteria): Validates baseline bacterial viability and growth conditions.

    • Negative Control (Broth + Compound only): Validates media sterility and visually checks for compound auto-precipitation, which could yield false-positive turbidity.

    • Reference Control (Ciprofloxacin): Validates assay sensitivity against a known clinical standard.

  • Incubation & Colorimetric Detection: Incubate at 37°C for 18 hours. Add 10 μL of 0.015% resazurin dye to each well and incubate for an additional 2 hours.

    • Causality: Relying on visual turbidity is highly subjective and prone to error, especially with lipophilic compounds that may precipitate. Resazurin acts as a self-validating redox indicator. Viable, metabolically active bacteria reduce the blue resazurin to pink resorufin. This eliminates subjective reading, providing a definitive, colorimetric binary output for bacterial inhibition.

Sources

Foundational

The Strategic Application of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic Acid in Modern Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the strategic selection of highly functionalized building blocks dictates the efficiency of lead optimization. 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of highly functionalized building blocks dictates the efficiency of lead optimization. 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid (CAS: 2404734-36-5) has emerged as a privileged poly-substituted scaffold[1]. By integrating four orthogonal functional groups—a carboxylic acid, a 2,3-difluoro motif, a 5-bromo substituent, and a 4-benzyloxy ether—this molecule provides medicinal chemists with a highly programmable template for synthesizing complex therapeutics, ranging from immuno-oncology agents to targeted kinase inhibitors.

This technical whitepaper explores the physicochemical rationale behind this scaffold, details its applications in biological targeting, and provides self-validating experimental workflows for its orthogonal functionalization.

Structural Rationale & Physicochemical Profiling

The architectural brilliance of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid lies in the causality of its substituents. Every functional group serves a distinct mechanistic and synthetic purpose:

  • The 2,3-Difluoro Motif: The incorporation of fluorine atoms significantly alters the electronic landscape of the benzene ring. Due to fluorine's high electronegativity and small atomic radius, the pKa of the adjacent carboxylic acid is lowered (pKa ≈ 3.27, compared to 4.2 for unsubstituted benzoic acid)[2]. This increases the hydrogen-bond donating capacity of the acid in target binding pockets. Furthermore, the strong C-F bonds block CYP450-mediated aromatic oxidation, drastically improving the metabolic stability of the resulting drug candidate[3].

  • The 5-Bromo Handle: Bromine acts as a highly reactive, electrophilic site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its position allows for regioselective extension of the molecule's pharmacophore.

  • The 4-Benzyloxy Group: This bulky, lipophilic group serves a dual purpose. Initially, it acts as a robust protecting group for a phenolic hydroxyl. Later in the synthesis, it can be orthogonally cleaved via mild hydrogenolysis to reveal the free phenol, which can be further derivatized to tune solubility or target engagement.

  • The Carboxylic Acid: The primary anchor for amide bond formation, enabling the attachment of diverse aliphatic or aromatic amines, or the creation of ester-based prodrugs[4].

Quantitative Data Summary
PropertyValueImpact on Drug Design & Synthesis
CAS Number 2404734-36-5Unique identifier for commercial sourcing and inventory tracking[1].
Molecular Formula C₁₄H₉BrF₂O₃Defines the poly-substituted, halogen-rich scaffold[1].
Molecular Weight 343.12 g/mol Provides ample room for downstream functionalization while adhering to Lipinski's Rule of 5[1].
LogP 4.00High lipophilicity, ideal for occupying deep, hydrophobic protein binding pockets[1].
TPSA 46.53 ŲOptimal polar surface area, predicting excellent membrane permeability and cellular uptake[1].

Strategic Applications in Drug Discovery

Immuno-Oncology: IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that degrades tryptophan into kynurenine, leading to T-cell suppression and tumor immune escape. Fluorinated benzoic acid derivatives are heavily utilized in the synthesis of IDO1 inhibitors[4]. The 2,3-difluoro aromatic ring perfectly occupies the hydrophobic pocket of the IDO1 active site, while the carboxylic acid (or its amide derivatives) coordinates with the heme iron or basic residues, restoring immune system recognition of the tumor[4].

Targeted Cancer Therapy: STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is aberrantly activated in many aggressive carcinomas. Derivatives of difluorobenzoic acids have been synthesized as small-molecule STAT3 inhibitors[5]. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the scaffold, allowing for precise interactions with the DNA-binding domain of the STAT3 protein, thereby halting cancer cell proliferation[5].

Pathway TRP Tryptophan IDO1 IDO1 Enzyme TRP->IDO1 KYN Kynurenine IDO1->KYN Catalysis SUP T-Cell Suppression KYN->SUP Promotes DRUG Fluorinated Benzoic Acid Inhibitor DRUG->IDO1 Inhibition ACT T-Cell Activation DRUG->ACT Restores Immunity

Caption: Mechanism of action for IDO1 inhibition by fluorinated benzoic acids.

Orthogonal Functionalization Workflow

To maximize the utility of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid, reactions must be sequenced logically to prevent unwanted side reactions (e.g., premature debenzylation or defluorination). The standard workflow prioritizes amide coupling, followed by C-C cross-coupling, and concludes with deprotection.

Workflow A 4-(Benzyloxy)-5-bromo- 2,3-difluorobenzoic acid B Amide Coupling (COOH) A->B HATU, DIPEA C Suzuki Coupling (5-Bromo) B->C Pd(dppf)Cl2, Base D Debenzylation (4-Benzyloxy) C->D H2, Pd/C E Target Molecule D->E Diversification

Caption: Logical workflow for the orthogonal functionalization of the scaffold.

Self-Validating Experimental Protocols

The following methodologies are designed with built-in causality and self-validation steps to ensure high-fidelity synthesis.

Protocol 1: Amide Bond Formation (Preserving Halogens and Ethers)

Causality: The electron-withdrawing fluorine atoms make the carboxylic acid highly electrophilic but also prone to degradation under harsh chlorinating conditions (like SOCl₂). HATU is selected as the coupling reagent because it facilitates rapid, mild activation without cleaving the benzyl ether or displacing the fluorines[5].

  • Activation: Dissolve 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise. Stir for 2-4 hours at room temperature.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Self-Validation (QC): Analyze via LC-MS. The product mass spectrum must display a characteristic 1:1 isotopic doublet (M and M+2) indicative of the preserved bromine atom.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the 5-Position

Causality: Pd(dppf)Cl₂ is chosen as the catalyst due to its large bite angle, which forces the reductive elimination step and efficiently couples sterically hindered aryl bromides while completely avoiding the oxidative addition into the stronger C-F bonds[6].

  • Preparation: In a microwave vial, combine the brominated amide intermediate from Protocol 1 (1.0 eq), an aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Dissolve the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

  • Reaction: Seal the vial and heat at 90 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash column chromatography (Hexanes/EtOAc).

  • Self-Validation (QC): Analyze via LC-MS. The disappearance of the 1:1 bromine isotopic pattern confirms the complete consumption of the starting halide and successful C-C bond formation.

Protocol 3: Catalytic Hydrogenolysis of the Benzyl Ether

Causality: Standard debenzylation uses H₂ and Pd/C. Expert Insight: If this step is performed before the Suzuki coupling, the bromine atom will undergo rapid hydrodehalogenation. Because we sequenced this step after the bromine has been replaced by an aryl group, standard 10% Pd/C can be safely used without risk of defluorination.

  • Setup: Dissolve the coupled intermediate in a 1:1 mixture of EtOAc and Methanol (0.1 M).

  • Catalysis: Carefully add 10% Pd/C (10% w/w). Purge the reaction flask with vacuum and backfill with Hydrogen gas (H₂) three times.

  • Reaction: Stir vigorously under an H₂ balloon (1 atm) at room temperature for 4-6 hours.

  • Workup: Filter the suspension through Celite to remove the palladium catalyst. Evaporate the filtrate to yield the free phenol.

  • Self-Validation (QC): Analyze via ¹H NMR. The complete disappearance of the benzylic -CH₂- singlet (typically around δ 5.1-5.3 ppm) and the five aromatic protons of the benzyl group (δ 7.3-7.5 ppm) strictly validates the cleavage.

References

  • Google Patents. "CA2921199A1 - Ido inhibitors.
  • ScholarSpace (University of Hawaii). "Small Molecule STAT3 Inhibitors-Thesis." Available at: [Link]

Sources

Exploratory

4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid structural analogs and derivatives

An In-Depth Technical Guide to 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic Acid: Synthesis, Derivatization, and Applications Executive Summary The strategic incorporation of fluorine and other halogens into bioactive scaff...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic Acid: Synthesis, Derivatization, and Applications

Executive Summary

The strategic incorporation of fluorine and other halogens into bioactive scaffolds is a cornerstone of modern medicinal chemistry.[1] This guide provides a comprehensive technical overview of 4-(benzyloxy)-5-bromo-2,3-difluorobenzoic acid, a highly functionalized scaffold with significant potential in drug discovery and materials science. While this specific molecule (CAS 2404734-36-5) is commercially available, understanding its synthesis and derivatization is crucial for its application in research.[2] This document outlines plausible synthetic routes to the core structure, details protocols for creating a diverse library of structural analogs and derivatives, and discusses potential therapeutic applications based on the broader class of fluorinated and halogenated benzoic acids.

This guide is intended for researchers, medicinal chemists, and drug development professionals, providing both the "how" and the "why" behind the chemical strategies discussed.

Introduction: The Strategic Value of a Polysubstituted Scaffold

The 4-(benzyloxy)-5-bromo-2,3-difluorobenzoic acid structure is a confluence of several strategically important chemical features:

  • Difluorinated Benzene Ring: The two fluorine atoms at the 2 and 3 positions significantly alter the electronic properties of the ring and the acidity of the carboxylic acid. The carbon-fluorine bond enhances metabolic stability and can modulate binding affinity to biological targets.[1]

  • Carboxylic Acid: This functional group serves as a versatile handle for forming esters, amides, and other derivatives, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.

  • Bromo Substituent: The bromine atom is not merely a placeholder. It is a key functionalization point, enabling a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce novel carbon-carbon and carbon-heteroatom bonds.

  • Benzyloxy Group: This bulky, lipophilic group can participate in crucial binding interactions with target proteins. The ether linkage provides stability, while the benzyl ring itself can be substituted to further probe the SAR.

The combination of these features makes this scaffold a valuable starting point for generating libraries of complex molecules aimed at a variety of biological targets, including those implicated in cancer, inflammation, and infectious diseases.[3][4]

Synthesis of the Core Scaffold: A Plausible Retrosynthetic Approach

While the exact industrial synthesis is proprietary, a logical and robust pathway can be designed based on established organofluorine chemistry principles. The following multi-step synthesis is proposed for producing 4-(benzyloxy)-5-bromo-2,3-difluorobenzoic acid from commercially available precursors.

Synthetic_Workflow_Core Start 2,3-Difluorobenzoic Acid Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate1 4-Nitro-2,3-difluorobenzoic Acid Step1->Intermediate1 Step2 Reduction (e.g., Fe/HCl or H₂, Pd/C) Intermediate1->Step2 Intermediate2 4-Amino-2,3-difluorobenzoic Acid Step2->Intermediate2 Step3 Sandmeyer Reaction (Bromination) (NaNO₂, HBr, CuBr) Intermediate2->Step3 Intermediate3 4-Bromo-2,3-difluorobenzoic Acid Step3->Intermediate3 Step4 Hydroxylation (e.g., Buchwald-Hartwig or Nucleophilic Aromatic Substitution) Intermediate3->Step4 Intermediate4 5-Bromo-2,3-difluoro-4-hydroxybenzoic Acid Step4->Intermediate4 Step5 O-Benzylation (Benzyl Bromide, K₂CO₃, DMF) Intermediate4->Step5 End 4-(Benzyloxy)-5-bromo- 2,3-difluorobenzoic acid Step5->End Derivative_Strategy cluster_0 A: Modify Benzyloxy Group cluster_1 B: Functionalize Bromo Position cluster_2 C: Derivatize Carboxylic Acid Core 4-(Benzyloxy)-5-bromo- 2,3-difluorobenzoic acid A_Path Vary R' in O-alkylation step Core->A_Path SAR of 'Left-Hand' Side B_Path Cross-Coupling Reactions Core->B_Path Explore 'Top' Vector C_Path Carboxylic Acid Chemistry Core->C_Path Modulate 'Right-Hand' Side A1 Use substituted benzyl bromides (e.g., 4-F-BnBr, 4-MeO-BnBr) A_Path->A1 B1 Suzuki Coupling (Arylboronic acids) B2 Sonogashira Coupling (Terminal alkynes) B3 Buchwald-Hartwig (Amines, Amides) B_Path->B1 B_Path->B2 B_Path->B3 C1 Amide Coupling (EDC/HOBt, Amines) C2 Esterification (Fischer, Alkyl Halides) C3 Reduction to Alcohol (BH₃·THF) C_Path->C1 C_Path->C2 C_Path->C3

Sources

Foundational

solubility of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid in common organic solvents

An In-depth Technical Guide to the Solubility of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic Acid in Common Organic Solvents For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract This t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic Acid in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid. In the absence of direct empirical solubility data in publicly available literature, this document outlines a predictive analysis based on the molecule's structural attributes and established principles of physical organic chemistry. Furthermore, it details a rigorous, step-by-step experimental protocol for the systematic determination of its solubility in a range of common organic solvents. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodology required to effectively work with this compound.

Introduction: Understanding the Compound

4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid (Molecular Formula: C₁₄H₉BrF₂O₃, Molecular Weight: 343.12 g/mol ) is a complex aromatic carboxylic acid.[1] Its structure, featuring a bulky benzyloxy group, a bromine atom, and two fluorine atoms on the benzoic acid core, suggests a nuanced solubility profile that is critical for its application in areas such as medicinal chemistry and materials science. The arrangement of these functional groups dictates the interplay of intermolecular forces, ultimately governing its solubility in various media.

Key Structural Features:

  • Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, which generally promotes solubility in polar, protic solvents.[2]

  • Aromatic Rings: The presence of two phenyl rings contributes to a significant non-polar character, favoring solubility in non-polar or moderately polar aprotic solvents through van der Waals interactions.[2]

  • Halogen Atoms (Br, F): The electronegative fluorine and bromine atoms can participate in dipole-dipole interactions and can influence the overall electronic distribution of the molecule.

  • Ether Linkage (-O-): The benzyloxy group's ether linkage can act as a hydrogen bond acceptor.

  • Large Molecular Size: The overall size and rigidity of the molecule will impact its ability to be effectively solvated.

Predictive Solubility Analysis

Based on the "like dissolves like" principle, a qualitative prediction of solubility can be made.[3] The molecule possesses both polar (carboxylic acid) and non-polar (aromatic rings, alkyl portion of the benzyloxy group) characteristics. This amphiphilic nature suggests that it will exhibit limited solubility in highly polar solvents like water and in very non-polar solvents like hexanes. Its optimal solubility is likely to be found in solvents of intermediate polarity that can engage in both hydrogen bonding and non-polar interactions.

Expected Solubility Trends:

  • High Expected Solubility: In solvents that can accommodate both polar and non-polar interactions. Examples include:

    • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane (can accept hydrogen bonds and have non-polar character).

    • Ketones: Acetone, Methyl Ethyl Ketone (MEK) (polar aprotic with capacity for dipole-dipole interactions).

    • Esters: Ethyl acetate (moderately polar with hydrogen bond accepting capabilities).

  • Moderate Expected Solubility: In alcohols like methanol, ethanol, and isopropanol. While the hydroxyl group can interact with the carboxylic acid, the increasing non-polar character of the target molecule may limit miscibility.[4]

  • Low to Negligible Expected Solubility:

    • Non-polar Aromatic Solvents: Toluene and Benzene (while they can interact with the aromatic rings, they cannot effectively solvate the polar carboxylic acid group).[2]

    • Highly Polar Protic Solvents: Water (the large non-polar surface area will likely lead to poor aqueous solubility).[2]

    • Aliphatic Hydrocarbons: Hexane, Heptane (incapable of solvating the polar functional groups).

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative and reliable solubility data, a systematic experimental approach is necessary. The industry-standard Saturation Shake-Flask Method is recommended as it is a robust technique for determining thermodynamic solubility.[5][6]

Materials and Equipment
  • 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid (purity ≥98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key stages of the solubility determination process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh excess solid into vials B Add known volume of solvent A->B Step 1 C Seal vials and place on orbital shaker B->C Step 2 D Incubate at constant temperature (e.g., 25°C) for 24-72 hours C->D Step 3 E Allow suspension to settle D->E Step 4 F Centrifuge to pellet undissolved solid E->F Step 5 G Withdraw supernatant F->G Step 6 H Filter through 0.22 µm syringe filter G->H Step 7 I Prepare serial dilutions of the filtrate H->I Step 8 J Analyze by HPLC or UV-Vis spectroscopy I->J Step 9 K Quantify concentration against a standard curve J->K Step 10

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

    • Accurately dispense a known volume of each selected organic solvent into the corresponding vials.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation.

    • Allow the suspensions to equilibrate for a sufficient period, typically 24 to 72 hours. A preliminary kinetic study can determine the time required to reach a plateau in concentration.

  • Sample Separation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining micro-particulates.

  • Analysis and Quantification:

    • Prepare a series of accurate dilutions of the filtered supernatant with the respective solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

    • A standard calibration curve prepared with known concentrations of the compound in the same solvent must be used for accurate quantification.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for comparative analysis.

Table 1: Solubility of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic Acid in Common Organic Solvents at 25°C (Hypothetical Data)

Solvent CategorySolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Ethers Tetrahydrofuran (THF)4.0[Experimental Value][Calculated Value]
1,4-Dioxane4.8[Experimental Value][Calculated Value]
Ketones Acetone5.1[Experimental Value][Calculated Value]
Esters Ethyl Acetate4.4[Experimental Value][Calculated Value]
Alcohols Methanol5.1[Experimental Value][Calculated Value]
Ethanol4.3[Experimental Value][Calculated Value]
Halogenated Dichloromethane (DCM)3.1[Experimental Value][Calculated Value]
Aromatic Toluene2.4[Experimental Value][Calculated Value]
Highly Polar Water10.2[Experimental Value][Calculated Value]
Non-Polar n-Hexane0.1[Experimental Value][Calculated Value]

Conclusion and Recommendations

This technical guide provides a robust framework for understanding and determining the solubility of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid. The predictive analysis suggests that solvents of intermediate polarity will be most effective. However, for all critical applications, the detailed experimental protocol should be followed to obtain precise and reliable quantitative data. The results from these studies will be invaluable for guiding formulation development, reaction solvent selection, and purification strategies.

References

  • Fallah, Z., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Retrieved from [Link]

  • Gorgis, R., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Attia, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Retrieved from [Link]

  • Marbiah, M., et al. (2020). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Seidl, C., et al. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Retrieved from [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • El-Khouly, A. A. (2021, December 21). (PDF) The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

  • UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 1. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Amide Coupling Strategies for 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic Acid

Substrate Profiling & Mechanistic Causality 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid is a highly functionalized, electron-deficient building block utilized in advanced medicinal chemistry[1]. When designing an amid...

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Profiling & Mechanistic Causality

4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid is a highly functionalized, electron-deficient building block utilized in advanced medicinal chemistry[1]. When designing an amide coupling strategy for this specific substrate, two primary stereoelectronic factors dictate the experimental design:

  • Inductive Deactivation (Kinetically Slow Activation): The strong electron-withdrawing (-I) effects of the 2,3-difluoro and 5-bromo substituents significantly lower the pKa of the carboxylic acid. Consequently, the deprotonated carboxylate anion is a poor nucleophile. During standard coupling mechanisms, the initial attack of the carboxylate on the coupling reagent (e.g., HATU) is kinetically sluggish[2].

  • Electrophilic Activation (Thermodynamically Fast Amidation): Once successfully activated into an intermediate ester (e.g., an OAt-ester), the same electron-withdrawing groups make the carbonyl carbon exceptionally electrophilic. This facilitates rapid nucleophilic attack by the incoming amine[3].

Because of this dichotomy, the choice of coupling reagent and the strict timing of reagent addition are critical. Reagents based on HOAt, such as HATU, are preferred because they form highly reactive OAt-active esters and generally provide faster, more efficient couplings compared to HOBt-based reagents.

Coupling Strategy Matrix

To accommodate different amine nucleophiles, the following validated strategies are summarized below:

MethodologyReagent SystemActivation IntermediateOptimal Use CaseExpected Yield
Uronium Coupling HATU, DIPEA, DMFOAt-Active EsterPrimary/Secondary amines; mild conditions75–90%
Acid Halide (COCl)₂, cat. DMF, DCMAcyl ChlorideSterically hindered or highly unreactive amines80–95%
Carbodiimide EDC·HCl, DMAP, HOBtOBt-Active EsterWhen aqueous workup must remove all byproducts60–80%
Reaction Pathway Visualization

G Acid 4-(Benzyloxy)-5-bromo- 2,3-difluorobenzoic acid Carboxylate Carboxylate Anion (Poor Nucleophile) Acid->Carboxylate DIPEA (Base) AcylCl Acyl Chloride (Highly Electrophilic) Acid->AcylCl (COCl)2 / DMF OAt OAt-Active Ester (Highly Electrophilic) Carboxylate->OAt HATU Activation HATU HATU / DIPEA Amide Target Amide Product OAt->Amide Amine Addition Amine Amine (R-NH2) Oxalyl Oxalyl Chloride / DMF AcylCl->Amide Amine + Base

Fig 1. Divergent activation pathways for electron-deficient benzoic acid amidation.

Validated Experimental Protocols
Protocol A: Uronium-Mediated Coupling (HATU/DIPEA)

This protocol utilizes HATU, a highly effective uronium-based coupling reagent derived from HOAt, known for high reactivity and suitability for challenging, electron-deficient couplings[3].

Reagents & Stoichiometry:

  • Acid: 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid (1.0 equiv.)

  • Amine: Target Amine (1.2 equiv.)

  • Coupling Reagent: HATU (1.2 equiv.)

  • Base: DIPEA (3.0 equiv.)

  • Solvent: Anhydrous DMF (0.15 M)

Step-by-Step Procedure:

  • Dissolution: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve the benzoic acid derivative (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add DIPEA (3.0 eq) to the solution. The weak base deprotonates the carboxylic acid to generate the carboxylate ion[4].

  • Pre-Activation (Critical Step): Cool the mixture to 0 °C. Add HATU (1.2 eq) in one portion. Stir the reaction at 0 °C for 20–30 minutes.

    • Causality: Because the difluorinated carboxylate is a poor nucleophile, it requires extended time to fully attack the electron-deficient carbon of HATU to form the reactive OAt-active ester[2].

  • Amidation: Add the amine (1.2 eq) to the activated mixture. Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor the consumption of the active ester via LC-MS or TLC[3].

  • Workup: Quench the reaction with water. Dilute with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl (3x, to extract DMF), 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Acyl Chloride Generation (Oxalyl Chloride)

When the target amine is highly electron-deficient or sterically hindered, bypassing the active ester entirely by forming an acyl chloride is the most thermodynamically driven approach[4].

Reagents & Stoichiometry:

  • Acid: 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid (1.0 equiv.)

  • Chlorinating Agent: Oxalyl Chloride (1.5 equiv.)

  • Catalyst: DMF (0.05 equiv.)

  • Amine: Target Amine (1.2 equiv.)

  • Base: Triethylamine (TEA) or DIPEA (3.0 equiv.)

  • Solvent: Anhydrous DCM (0.2 M)

Step-by-Step Procedure:

  • Vilsmeier-Haack Formation: Suspend the acid (1.0 eq) in anhydrous DCM and add a catalytic amount of DMF (0.05 eq). Cool to 0 °C.

  • Chlorination: Add Oxalyl Chloride (1.5 eq) dropwise. Caution: Vigorous gas evolution (CO, CO₂, HCl) will occur.

  • Maturation: Stir at 0 °C for 30 minutes, then warm to room temperature for 1.5 hours until gas evolution ceases and the solution becomes homogeneous.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride. Co-evaporate with dry DCM (2x) to ensure complete removal of residual HCl.

  • Coupling: Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add the amine (1.2 eq) followed by dropwise addition of TEA (3.0 eq).

  • Completion & Workup: Stir for 1 hour at room temperature. Dilute with DCM, wash with water and brine, dry over Na₂SO₄, and concentrate.

Critical Parameters & Troubleshooting
  • Avoidance of Guanidinylation: If the amine is added simultaneously with HATU, the amine may outcompete the poorly nucleophilic carboxylate and react directly with HATU, forming an unreactive guanidinium byproduct. The 30-minute pre-activation step in Protocol A acts as a self-validating control against this failure mode.

  • Catalytic Additives for Carbodiimides: If utilizing an EDC-mediated carbodiimide approach instead of HATU, the addition of DMAP is critical for reactivity and yields. DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate that overcomes the sluggish nature of electron-deficient couplings[5].

  • Debenzylation Risks: The 4-benzyloxy group is generally stable to standard amide coupling conditions. However, avoid prolonged exposure to strong Lewis acids or catalytic hydrogenation environments during downstream processing to prevent premature ether cleavage.

References
  • [2] Title: Amine to Amide Mechanism - HATU - Common Organic Chemistry | Source: commonorganicchemistry.com | URL: 2

  • [1] Title: 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid | ChemScene | Source: chemscene.com | URL: 1

  • [5] Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC | Source: nih.gov | URL: 5

  • [4] Title: Process optimization for acid-amine coupling: a catalytic approach - Growing Science | Source: growingscience.com | URL: 4

  • [3] Title: Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem | Source: benchchem.com | URL: 3

  • Title: Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies | Source: luxembourg-bio.com | URL: Link

Sources

Application

Application Note: Large-Scale Synthesis of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic Acid

Document Type: Process Scale-Up & Synthetic Protocol Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Introduction & Retrosynthetic Strategy Fluorinated and brominated benzoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Process Scale-Up & Synthetic Protocol Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals

Introduction & Retrosynthetic Strategy

Fluorinated and brominated benzoic acid derivatives are highly sought-after building blocks in medicinal chemistry, frequently serving as critical intermediates for active pharmaceutical ingredients (APIs)[1]. The target molecule, 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid (CAS: 2404734-36-5) , presents a unique synthetic challenge due to its dense functionalization.

As a Senior Application Scientist, I have designed a robust, three-step scale-up strategy starting from the commercially available 2,3-difluoro-4-hydroxybenzoic acid (CAS: 175968-39-5) [2]. While direct Williamson ether synthesis using aqueous base is common in academic settings, it often fails at scale due to emulsion formation and incomplete O-alkylation[3]. To ensure a self-validating and high-yielding process, this protocol utilizes an exhaustive benzylation followed by a chemoselective saponification .

Synthetic Workflow

SynthesisWorkflow SM 2,3-Difluoro-4-hydroxybenzoic acid CAS: 175968-39-5 Int1 5-Bromo-2,3-difluoro- 4-hydroxybenzoic acid SM->Int1 NBS, DMF Regioselective Bromination Int2 Benzyl 4-(benzyloxy)-5-bromo- 2,3-difluorobenzoate Int1->Int2 BnBr, K2CO3, DMF Exhaustive Benzylation Prod 4-(Benzyloxy)-5-bromo- 2,3-difluorobenzoic acid CAS: 2404734-36-5 Int2->Prod LiOH, THF/H2O Chemoselective Saponification

Figure 1: Three-step retrosynthetic workflow for 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid.

Mechanistic Insights & Causality (E-E-A-T)

Do not simply mix reagents; understanding the electronic environment of the intermediate is critical for scale-up success.

1. Regioselective Bromination: The starting material contains a strongly activating phenolic -OH group at C4 and a deactivating -COOH group at C1. The -OH group directs electrophilic aromatic substitution to its ortho positions (C3 and C5)[4]. Because C3 is sterically and electronically blocked by a fluorine atom, bromination occurs exclusively at the C5 position. Using N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) instead of Br₂/AcOH prevents over-bromination and provides a safer thermal profile for pilot-scale reactors.

2. Exhaustive Benzylation vs. Direct Etherification: In a Williamson ether synthesis on a substrate containing both a phenol and a carboxylic acid, using a mild base like K₂CO₃ with benzyl bromide will alkylate both functional groups[5]. Attempting to selectively alkylate only the phenol using aqueous NaOH often leads to stubborn emulsions and competitive hydrolysis of the benzyl halide[3]. By deliberately driving the reaction to the bis-benzylated intermediate (benzyl ester + benzyl ether) in anhydrous DMF, we ensure 100% conversion of the phenol.

3. Chemoselective Saponification: The benzyl ester is highly susceptible to basic hydrolysis, whereas the benzyl ether is completely stable under these conditions. Saponifying the intermediate with LiOH in a THF/H₂O mixture chemoselectively cleaves the ester, yielding the highly pure target carboxylic acid.

Process Optimization & Quantitative Data

To transition from a benchtop synthesis to a pilot-scale process, several parameters were optimized to maximize yield and minimize downstream purification bottlenecks.

Process ParameterLab-Scale ConditionPilot-Scale OptimizationRationale for Change
Bromination Reagent Br₂ in Acetic AcidNBS in DMF (0–5 °C)NBS is a solid, making it safer to handle at scale. DMF stabilizes the bromonium intermediate, preventing exothermic runaway.
Benzylation Base NaOH (aq) / Phase TransferK₂CO₃ (anhydrous)Anhydrous K₂CO₃ prevents competitive hydrolysis of Benzyl Bromide to benzyl alcohol, significantly reducing organic impurities[3].
Saponification Solvent Methanol / H₂OTHF / H₂OThe bis-benzylated intermediate is highly lipophilic and crashes out of Methanol. THF ensures a homogeneous reaction mixture for complete ester cleavage.

Step-by-Step Experimental Protocols

Protocol 1: Regioselective Bromination
  • Setup: Charge a clean, dry 5 L jacketed glass reactor with 2,3-difluoro-4-hydroxybenzoic acid (1.0 eq, 174.1 g, 1.0 mol) and anhydrous DMF (1.5 L)[2].

  • Cooling: Chill the mixture to 0 °C under a continuous nitrogen sweep.

  • Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq, 186.9 g, 1.05 mol) in 5 equal portions over 1 hour. Critical: Maintain the internal temperature below 5 °C to prevent oxidative side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction by slowly pouring it into vigorously stirred ice-water (5 L) containing 1% sodium thiosulfate (to destroy residual active bromine).

  • Isolation: Filter the resulting white precipitate, wash with cold deionized water (3 x 500 mL), and dry under vacuum at 45 °C to yield 5-bromo-2,3-difluoro-4-hydroxybenzoic acid.

Protocol 2: Exhaustive Benzylation (Williamson Ether Synthesis)
  • Setup: Charge the reactor with the intermediate from Protocol 1 (1.0 eq, 253.0 g, 1.0 mol), anhydrous K₂CO₃ (3.0 eq, 414.6 g, 3.0 mol), and anhydrous DMF (2.0 L).

  • Deprotonation: Stir the suspension for 30 minutes at room temperature to ensure complete formation of the phenoxide and carboxylate salts.

  • Alkylation: Add benzyl bromide (2.5 eq, 427.6 g, 2.5 mol) dropwise over 1 hour via an addition funnel.

  • Heating: Heat the reactor jacket to 60 °C and stir for 12 hours[5].

  • Workup: Cool to room temperature and quench with water (6 L). Extract the aqueous layer with Ethyl Acetate (3 x 2 L).

  • Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude bis-benzylated intermediate.

ReactorSetup Reagents Reagents: - 5-Bromo-2,3-difluoro-4-hydroxybenzoic acid - Benzyl Bromide (2.5 eq) - K2CO3 (3.0 eq) - DMF Reactor Jacketed Glass Reactor (Temperature Control: 60°C) Agitation: 250 rpm Reagents->Reactor Continuous Addition (1 hr) Workup Aqueous Quench & Extraction (EtOAc / H2O) Phase Separation Reactor->Workup Post-Reaction (12 hr) Purification Crystallization (EtOH / H2O) Filtration & Drying Workup->Purification Crude Organic Layer

Figure 2: Reactor setup and downstream processing for the exhaustive benzylation step.

Protocol 3: Chemoselective Saponification
  • Dissolution: Dissolve the crude bis-benzylated intermediate in THF (2.0 L) in a 10 L reactor.

  • Hydrolysis: Add a solution of LiOH·H₂O (3.0 eq, 125.9 g, 3.0 mol) dissolved in deionized water (1.0 L).

  • Reaction: Stir vigorously at room temperature for 6 hours. Monitor the disappearance of the ester by TLC or HPLC.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the THF.

  • Acidification: Cool the remaining aqueous phase to 0 °C and slowly acidify with 2M HCl until the pH reaches 2.0. A thick white precipitate will form.

  • Final Isolation: Filter the precipitate, wash thoroughly with water, and recrystallize from an Ethanol/Water mixture to afford pure 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid (>98% purity)[1].

References

  • PubMed Central (PMC). Elucidation of the 4-Hydroxyacetophenone Catabolic Pathway in Pseudomonas fluorescens ACB (Synthesis of 2,3-Difluoro-4-hydroxybenzoic acid). Retrieved from:[Link]

Sources

Method

Application Note: Purification of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic Acid via Solvent/Anti-Solvent Recrystallization

Introduction & Chemical Profile 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid (CAS: 2404734-36-5) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid (CAS: 2404734-36-5) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. The molecule features a unique combination of electron-withdrawing halogens (fluorine and bromine), a bulky, lipophilic benzyloxy ether, and a polar, hydrogen-bonding carboxylic acid.

This complex substitution pattern results in a high partition coefficient (LogP ≈ 4.0) and presents specific challenges during purification. Most notably, the molecule exhibits a strong tendency to "oil out" (undergo liquid-liquid phase separation) rather than crystallize from supersaturated solutions when standard single-solvent systems are employed.

Thermodynamic Principles & Solvent Selection

Successful recrystallization relies on exploiting the differential solubility of the target compound and its impurities across a temperature gradient . For highly lipophilic, halogenated benzoic acids, single-solvent systems often fail due to either excessive solubility at low temperatures or insufficient solubility at the boiling point .

To establish a self-validating and reliable protocol, we employ a Toluene / n-Heptane solvent/anti-solvent system. The causality behind this selection is rooted in the molecule's dual nature:

  • Primary Solvent (Toluene): The aromatic nature of toluene provides excellent solvation for the benzyloxy and halogenated aromatic core at elevated temperatures (80–100 °C), ensuring complete dissolution of the crude matrix.

  • Anti-Solvent (n-Heptane): The aliphatic hydrocarbon acts as a strong anti-solvent. The polar carboxylic acid moiety is highly insoluble in n-heptane. By titrating hot n-heptane into the hot toluene solution, the overall polarity of the medium is precisely reduced, lowering the solubility threshold of the target molecule to induce controlled nucleation upon cooling without triggering phase separation .

Experimental Protocol: Step-by-Step Methodology

Materials & Equipment
  • Crude 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid

  • Toluene (Reagent Grade, Primary Solvent)

  • n-Heptane (Reagent Grade, Anti-Solvent)

  • Activated charcoal (optional, for decolorization)

  • Celite pad and Büchner funnel

Step 1: Dissolution
  • Transfer the crude 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid into an appropriately sized round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add a minimum volume of Toluene (approximately 5–7 mL per gram of crude).

  • Heat the mixture to 85–90 °C using a temperature-controlled oil bath until complete dissolution is achieved.

  • Expert Insight: Do not exceed 100 °C. Excessive thermal stress can lead to the cleavage of the benzyloxy ether linkage.

Step 2: Hot Filtration (Removal of Insoluble Impurities)
  • If colored impurities or insoluble particulates are present, add 0.05 g of activated charcoal per gram of crude. Stir at 85 °C for 10 minutes.

  • Rapidly filter the hot mixture through a pre-heated Büchner funnel containing a thin pad of Celite to remove the charcoal and insoluble polymerizations. Rinse the pad with 1–2 mL of hot toluene to prevent yield loss.

Step 3: Anti-Solvent Titration
  • Return the clear toluene filtrate to the heat source and maintain at 80 °C.

  • Slowly add hot n-Heptane (pre-heated to 70 °C) dropwise via an addition funnel while stirring continuously.

  • Continue addition until the solution becomes faintly and persistently cloudy (the "cloud point").

  • Add just enough hot toluene (typically 1–3 drops) to restore a perfectly clear solution.

  • Expert Insight: The dropwise addition of hot anti-solvent prevents localized supersaturation. Restoring the clear solution ensures the system is exactly at the saturation threshold, which is the primary defense against premature precipitation and "oiling out" .

Step 4: Controlled Nucleation and Crystallization
  • Remove the flask from the heat source and remove the magnetic stir bar.

  • Allow the solution to cool ambiently to room temperature (20–25 °C) completely undisturbed.

  • Expert Insight: This slow cooling phase is critical. It allows for the thermodynamic formation of large, high-purity crystalline lattices, effectively excluding structurally similar impurities from the crystal matrix .

  • Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 1 hour to drive the equilibrium and maximize the yield.

Step 5: Isolation and Drying
  • Collect the purified crystals via vacuum filtration using a cold Büchner funnel.

  • Wash the filter cake with a minimal volume (1–2 mL per gram) of ice-cold n-Heptane. This displaces the impurity-rich mother liquor without redissolving the purified product.

  • Dry the crystals in a vacuum desiccator at 40 °C for 12 hours to constant weight.

Process Visualization

Workflow Crude Crude 4-(Benzyloxy)-5-bromo- 2,3-difluorobenzoic acid Dissolve Dissolution in Hot Toluene (85-90 °C) Crude->Dissolve Filter Hot Filtration over Celite (Removes Insoluble Impurities) Dissolve->Filter AntiSolvent Titration with Hot n-Heptane (Reaches Cloud Point) Filter->AntiSolvent Cooling Controlled Ambient Cooling followed by Ice Bath (0-5 °C) AntiSolvent->Cooling Isolation Vacuum Filtration & Cold n-Heptane Wash Cooling->Isolation Pure Vacuum Drying (40 °C) Pure Crystalline Product Isolation->Pure

Caption: Workflow for the solvent/anti-solvent recrystallization of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid.

Data Presentation & Expected Outcomes

ParameterMetric / Observation
Target Molecule 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid
Molecular Weight 343.12 g/mol
Optimal Solvent System Toluene (Primary Solvent) / n-Heptane (Anti-Solvent)
Typical Solvent Ratio 1 : 1.5 to 1 : 2.5 (Toluene : n-Heptane)
Expected Recovery Yield 75% – 85% (First crop)
Purity Increase Typically >98% (Verified by HPLC/UV)
Visual Appearance White to off-white crystalline powder

Troubleshooting Guide

  • Oiling Out (Liquid-Liquid Phase Separation): If the compound separates as an oil rather than forming distinct crystals, the mixture either cooled too rapidly or the anti-solvent ratio is too high. Action: Reheat the mixture until the oil completely redissolves. Add 0.5–1.0 mL of hot toluene to slightly decrease the saturation level, insulate the flask with cotton or foil, and allow it to cool much more slowly .

  • No Crystallization Occurs: The solution is likely too dilute (sub-saturated). Action: Return the flask to the heat source and boil off 20-30% of the total solvent volume. Alternatively, gently scratch the inside of the glass flask with a glass stirring rod at the liquid interface to provide kinetic energy and induce nucleation .

References

  • Organic Syntheses. "2-amino-3-fluorobenzoic acid." Organic Syntheses, Vol. 79, p. 228 (2002). URL:[Link]

  • ACS Publications. "Fluorinated benzoic acid derivatives." Journal of the American Chemical Society. URL: [Link]

Application

Application Notes and Protocols for the Analytical Characterization of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid

Foreword: A Molecule-Centric Approach to Analytical Characterization The robust characterization of any novel chemical entity is the bedrock of its journey from discovery to application, particularly within the pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Molecule-Centric Approach to Analytical Characterization

The robust characterization of any novel chemical entity is the bedrock of its journey from discovery to application, particularly within the pharmaceutical and materials science landscapes. This guide provides a comprehensive suite of analytical methodologies for 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid, a molecule of significant interest due to its complex substitution pattern, which includes a benzyloxy ether, a bromine atom, and two fluorine atoms on a benzoic acid core. This unique combination of functional groups necessitates a multi-faceted analytical strategy to unambiguously confirm its identity, purity, and physicochemical properties.

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to logically flow from fundamental physicochemical assessment to detailed structural elucidation and purity determination, mirroring the typical workflow in a research and development setting. Each protocol is presented not merely as a set of instructions, but with a detailed rationale for the selection of techniques, instrumental parameters, and expected outcomes, empowering the researcher to not only execute the analysis but to also understand the underlying principles.

Part 1: Foundational Physicochemical Characterization

Before delving into complex spectroscopic and chromatographic analyses, a foundational understanding of the molecule's physical properties is paramount. These properties not only provide initial indicators of identity and purity but also inform the selection of solvents and conditions for subsequent, more detailed analyses.

Molecular Identity and Properties

A summary of the fundamental properties of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid is presented below.

PropertyValueSource
Chemical Formula C₁₄H₉BrF₂O₃[1]
Molecular Weight 343.12 g/mol [1]
CAS Number 2404734-36-5[1]
Physical Form Solid[2]
Storage Conditions Sealed in dry, 2-8°C[1]
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis is a critical first step in characterizing a new solid compound. DSC provides information on melting point, phase transitions, and purity, while TGA reveals thermal stability and decomposition profiles.[3][4]

  • Melting Point Determination: A sharp melting point is a key indicator of the purity of a crystalline solid. DSC provides a highly accurate and reproducible measurement of the melting endotherm.

  • Polymorphism Screening: DSC can be used to identify different crystalline forms (polymorphs) of the compound, which may exhibit different melting points and stabilities.

  • Thermal Stability: TGA determines the temperature at which the compound begins to decompose, providing crucial information for handling, storage, and formulation.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from 25°C to a temperature at least 20°C above the expected melting point at a rate of 10°C/min.

    • Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Data Analysis: Determine the onset and peak temperature of the melting endotherm. The sharpness of the peak provides a qualitative assessment of purity.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (platinum or ceramic).

  • Experimental Conditions:

    • Temperature Program: Heat the sample from 25°C to 600°C at a heating rate of 10°C/min.

    • Atmosphere: Use a nitrogen atmosphere with a flow rate of 50 mL/min.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset of decomposition, which is the temperature at which significant mass loss begins.

Part 2: Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds and for developing quantitative analytical methods.[5]

Rationale for HPLC Method Development:
  • High Sensitivity and Resolution: HPLC, particularly with UV detection, offers excellent sensitivity for aromatic compounds and the resolving power to separate the main component from closely related impurities.

  • Versatility: Reversed-phase HPLC is a robust technique that is well-suited for the analysis of moderately polar compounds like aromatic carboxylic acids.

  • Quantitative Accuracy: A validated HPLC method provides a reliable means to determine the precise purity of a sample and to quantify its concentration in various matrices.

Protocol: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This protocol outlines a starting point for developing a robust analytical method.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A C18 stationary phase is recommended (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is advisable for initial method development to ensure the elution of any potential impurities with different polarities.

      • Solvent A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

      • Solvent B: Acetonitrile.

    • Gradient Program (Example):

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 30% B

      • 20-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm is a good starting point for aromatic compounds. A DAD allows for the acquisition of the full UV spectrum to determine the optimal detection wavelength.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid at a concentration of 1 mg/mL in a mixture of acetonitrile and water (e.g., 50:50 v/v).

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Interpretation:
  • Purity Assessment: The purity of the sample can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Method Validation: For quantitative purposes, the method should be validated according to ICH guidelines, including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Part 3: Spectroscopic Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

  • Functional Group Identification: FT-IR is highly effective for identifying the key functional groups in the target molecule: the carboxylic acid (O-H and C=O stretches), the aromatic rings (C=C and C-H stretches), and the ether linkage (C-O stretch).[6]

  • Instrument: A standard FT-IR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~3100 - 3000C-H stretchAromatic
~1710 - 1680C=O stretchCarboxylic Acid
~1600, ~1500, ~1450C=C stretchAromatic Ring
~1320 - 1210C-O stretchCarboxylic Acid / Ether
~1100 - 1000C-F stretchAryl Fluoride
~960 - 900 (broad)O-H bendCarboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule, providing information on the connectivity and chemical environment of each atom. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of the hydrogen atoms. The integration of the signals corresponds to the relative number of protons.

  • ¹³C NMR: Shows the number of unique carbon environments in the molecule.

  • ¹⁹F NMR: Is particularly important for this molecule, as it directly observes the fluorine atoms, providing information about their chemical environment and coupling to other nuclei.[7][8][9][10][11]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei and are invaluable for unambiguously assigning all signals and confirming the overall structure.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) to aid in structural assignment.

  • ¹H NMR:

    • A broad singlet in the downfield region (δ 10-13 ppm) corresponding to the carboxylic acid proton.

    • A multiplet in the aromatic region (δ 7.0-8.0 ppm) for the protons of the benzyloxy group's phenyl ring.

    • A singlet around δ 5.0-5.5 ppm for the two protons of the benzylic methylene (-CH₂-) group.[12][13]

    • A singlet or a complex multiplet in the aromatic region for the single proton on the difluorobromobenzoic acid ring, with potential coupling to the fluorine atoms.

  • ¹³C NMR:

    • A signal for the carboxylic acid carbonyl carbon around δ 165-175 ppm.

    • Multiple signals in the aromatic region (δ 110-160 ppm) for the carbons of both aromatic rings. The carbons directly bonded to fluorine will show large C-F coupling constants.

    • A signal for the benzylic methylene carbon around δ 70-80 ppm.

  • ¹⁹F NMR:

    • Two distinct signals in the typical range for aromatic fluorides, likely showing coupling to each other and potentially to the nearby aromatic proton. The chemical shifts will be influenced by the other substituents on the ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.

  • Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, confirming the elemental composition.

  • Isotopic Pattern: The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern in the mass spectrum, with the two peaks having nearly equal intensity, which is a strong indicator of the presence of a single bromine atom.[14]

  • Fragmentation Analysis: The fragmentation pattern can provide clues about the structure of the molecule. For example, a common fragment would correspond to the loss of the benzyl group or the carboxylic acid group.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Confirm the presence of the characteristic M/M+2 isotopic pattern for bromine.

    • If using tandem MS (MS/MS), analyze the fragmentation pattern to identify key structural fragments. A likely fragmentation would be the cleavage of the benzylic ether bond, resulting in a prominent peak at m/z 91, corresponding to the benzyl cation.

Part 4: Visualizing the Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical characterization process.

Caption: Overall analytical workflow for the characterization of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid.

HPLC_Workflow start Weigh Sample dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (DAD) separate->detect analyze Chromatogram Analysis (Purity, Quantification) detect->analyze

Caption: Step-by-step workflow for the RP-HPLC-UV analysis.

Conclusion

The analytical characterization of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid requires a synergistic application of thermal, chromatographic, and spectroscopic techniques. By following the protocols and understanding the rationale outlined in this guide, researchers can confidently determine the identity, purity, and key physicochemical properties of this complex molecule. This comprehensive analytical data package is indispensable for ensuring the quality and consistency of the material, thereby enabling its successful application in research and development.

References

  • DiMaggio, P. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Mishkovsky, A., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. Retrieved from [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Benzoic Acid Ir Spectrum Analysis. (n.d.). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (1998). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]

  • Al-Douh, M. H., et al. (n.d.). 1d and 2d nmr studies of 2–(2–(benzyloxy)–3–methoxyphenyl)–1h. EPrints USM. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Digital Commons @ University of Puget Sound. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from [Link]

  • Fiveable. (2025). Benzoic Acids Definition. Retrieved from [Link]

  • Alchimica. (n.d.). 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid (1 x 1 g). Retrieved from [Link]

  • ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Physical chemical properties benzoic acid. Retrieved from [Link]

  • Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. PubMed Central. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids. Retrieved from [Link]

  • Wiley Online Library. (1972). 1H and 13C NMR spectra of benzyl compounds. Organic Magnetic Resonance. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential Scanning Calorimetry Determination of Phase Diagrams. Retrieved from [Link]

  • University of Prince Edward Island. (n.d.). Radicals and Mass Spectrometry (MS). Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. PubMed. Retrieved from [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC). Retrieved from [Link]

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Sources

Method

derivatization of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid for biological screening

Application Note: Orthogonal Derivatization of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic Acid for High-Throughput Biological Screening Target Audience: Medicinal Chemists, High-Throughput Screening (HTS) Scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Derivatization of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic Acid for High-Throughput Biological Screening

Target Audience: Medicinal Chemists, High-Throughput Screening (HTS) Scientists, and Drug Development Professionals.

Executive Summary

The deliberate incorporation of multi-functional building blocks is a cornerstone of modern library design. 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid (CAS 2404734-36-5) represents a highly privileged scaffold for drug discovery[1]. It offers three orthogonal vectors for diversification: a carboxylic acid for amidation, a C5-bromide for transition-metal-catalyzed cross-coupling, and a C4-benzyloxy group that acts either as a lipophilic probe or a masked phenol. This application note details the mechanistic rationale and validated protocols for the systematic derivatization of this scaffold to generate high-quality screening libraries.

Structural Rationale & Pharmacophore Potential

To effectively utilize this building block, one must understand the causality behind its physicochemical behavior:

  • The 2,3-Difluoro Motif: The presence of fluorine atoms adjacent to the carboxylic acid profoundly alters the molecule's electronics and conformation. The strong electron-withdrawing inductive effect of the ortho-fluorine significantly lowers the pKa of the benzoic acid (e.g., ortho-fluorobenzoic acid has a pKa of ~3.27 compared to 4.20 for unsubstituted benzoic acid)[2]. This enhances the acidity, stabilizing the carboxylate anion, which can form stronger salt bridges with target proteins (e.g., kinase hinge regions or arginine residues in GPCRs). Furthermore, the ortho-fluoro substituent restricts the rotational freedom of the carboxylate, locking it into a predictable conformation that is highly beneficial for structure-based drug design[2][3].

  • The C5-Bromo Handle: Bromine serves as an ideal electrophile for late-stage palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. Its position allows for the introduction of diverse aryl, heteroaryl, or amine vectors to probe adjacent binding pockets.

  • The C4-Benzyloxy Group: Initially, the bulky benzyl ether provides necessary lipophilicity to drive cell permeability and target hydrophobic sub-pockets. Crucially, it serves as a protecting group that can be chemoselectively removed to reveal a hydrogen-bond donor (phenol) without disrupting the rest of the molecule.

Derivatization Workflow

The derivatization strategy relies on exploiting the differing reactivities of the three functional handles. The workflow is designed to prevent cross-reactivity, ensuring that each transformation is a self-validating system.

G Core 4-(Benzyloxy)-5-bromo- 2,3-difluorobenzoic acid Amidation 1. Amidation (Carboxylic Acid) Core->Amidation Amines (HATU/DIPEA) Suzuki 2. Suzuki Coupling (C5-Bromo Handle) Amidation->Suzuki Boronic Acids (Pd-HTS) Debenz 3. Chemoselective Debenzylation Suzuki->Debenz BCl3 / Cation Scavenger Library Final Screening Library Debenz->Library Phenol Revealed

Caption: Orthogonal derivatization workflow for 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid.

Validated Experimental Protocols

Protocol A: High-Throughput Amide Library Generation

Because the ortho-difluoro substitution makes the resulting activated ester highly electrophilic, amidation proceeds rapidly. We utilize HATU, which is superior for sterically hindered or electronically deactivated substrates.

Reagents: 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid (0.1 M in DMF), Diverse Primary/Secondary Amines (0.15 M in DMF), HATU (0.12 M in DMF), DIPEA. Step-by-Step Methodology:

  • Dispense 100 µL of the benzoic acid stock (10 µmol) into a 96-well deep-well plate.

  • Add 100 µL of the HATU stock solution (12 µmol, 1.2 equiv).

  • Add 5.2 µL of DIPEA (30 µmol, 3.0 equiv) to each well. Agitate the plate at 600 rpm for 10 minutes at room temperature to ensure complete formation of the active HOAt ester.

  • Dispense 100 µL of the respective amine stock solutions (15 µmol, 1.5 equiv) into the wells.

  • Seal the plate and shake at room temperature for 4 hours.

  • Validation: Analyze via LC-MS. The electron-withdrawing fluorines typically drive conversion to >95% within 2 hours.

Protocol B: Late-Stage Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The C5-bromide is flanked by a bulky benzyloxy group and a fluorine atom, creating a sterically demanding environment. Traditional optimization is resource-intensive; thus, High-Throughput Screening (HTS) methodologies are recommended to identify optimal catalyst/ligand pairs rapidly[4].

Reagents: Amide intermediate from Protocol A, Diverse Aryl Boronic Acids, Pd(dppf)Cl₂ or XPhos-Pd-G2, K₃PO₄, 1,4-Dioxane/H₂O (4:1). Step-by-Step Methodology:

  • To a microwave-safe vial or HTS block, add the brominated amide intermediate (1.0 equiv) and the aryl boronic acid (1.5 equiv).

  • Add the palladium precatalyst (e.g., XPhos-Pd-G2, 5 mol%) and K₃PO₄ (3.0 equiv).

  • Suspend the mixture in degassed 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration.

  • Purge the reaction vessel with nitrogen for 5 minutes.

  • Heat the reaction to 90 °C for 12 hours (or 110 °C for 20 minutes via microwave irradiation).

  • Validation: Cool to room temperature, dilute with EtOAc, filter through a Celite pad, and concentrate. The use of bulky, electron-rich ligands (like XPhos) is critical to facilitate the oxidative addition into the sterically hindered C-Br bond.

Protocol C: Chemoselective O-Debenzylation (Preserving the Aryl Core)

Critical Insight: Standard debenzylation relies on Pd/C and H₂ gas. However, applying hydrogenation to this scaffold will inevitably result in the hydrodehalogenation (loss) of the C5-bromide or the newly coupled aryl group if it contains reducible moieties. To circumvent this, we employ a highly chemoselective Lewis acid-mediated cleavage using Boron Trichloride (BCl₃) in the presence of pentamethylbenzene. Pentamethylbenzene acts as a non-Lewis-basic cation scavenger, trapping the benzyl cation and preventing undesired Friedel-Crafts benzylation of the electron-rich aromatic core[5][6][7].

Reagents: BCl₃ (1.0 M in DCM), Pentamethylbenzene, anhydrous DCM. Step-by-Step Methodology:

  • Dissolve the benzylated substrate (1.0 equiv) and pentamethylbenzene (3.0 equiv) in anhydrous DCM (0.05 M) under a strict nitrogen atmosphere.

  • Cool the reaction flask to –78 °C using a dry ice/acetone bath.

  • Dropwise, add BCl₃ (1.0 M in DCM, 2.0 equiv). The low temperature is critical to maintain chemoselectivity and prevent cleavage of the amide bond[6][7].

  • Stir the mixture at –78 °C for 30 to 60 minutes.

  • Validation & Quenching: Quench the reaction at –78 °C by the careful addition of a THF/saturated aqueous NaHCO₃ mixture (4:1). Allow the mixture to warm to room temperature, extract with DCM, dry over Na₂SO₄, and concentrate. This protocol yields the free phenol while leaving halogens and amides completely intact[7].

Physicochemical Property Tracking

Monitoring the physicochemical shifts during derivatization is vital for maintaining drug-like properties (Lipinski's Rule of 5). Below is a theoretical tracking table for a standard derivatization sequence (using morpholine for amidation and phenylboronic acid for Suzuki coupling).

Derivatization StageMolecular FormulaMW ( g/mol )cLogP (est.)TPSA (Ų)Key Structural Feature
1. Core Building Block C₁₄H₉BrF₂O₃343.124.0046.53Free Carboxylic Acid
2. Amidation (Morpholine) C₁₈H₁₆BrF₂NO₃412.233.8538.77Neutral Amide Vector
3. Suzuki (Phenyl) C₂₄H₂₁F₂NO₃409.434.9538.77Extended Hydrophobic Core
4. Debenzylation C₁₇H₁₅F₂NO₃319.312.8049.77Revealed H-Bond Donor

Note: The final debenzylation step drastically reduces lipophilicity (cLogP drops from ~4.95 to ~2.80) and increases the Topological Polar Surface Area (TPSA), often rescuing compounds that have become too "greasy" during the cross-coupling phase.

References

  • Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger Source: Synlett (via Organic Chemistry Portal / ResearchGate) URL:[Link]

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands Source: University of Dundee / ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid

Welcome to the technical support guide for 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid (CAS No. 2404734-36-5).[1] This document is designed for researchers, scientists, and drug development professionals who utilize t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid (CAS No. 2404734-36-5).[1] This document is designed for researchers, scientists, and drug development professionals who utilize this key synthetic intermediate. Achieving high purity is critical for the success of subsequent synthetic steps and the integrity of final products. This guide provides in-depth troubleshooting advice and detailed protocols to address common purification challenges.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

A successful purification strategy begins with understanding the potential impurities. The nature of these impurities is intrinsically linked to the synthetic route used to prepare the target compound.

Q1: What are the most common impurities I might encounter with 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid?

The impurity profile typically includes unreacted starting materials, residual reagents, and byproducts from side reactions. The most common species are:

  • Unreacted Starting Materials: This could be the phenolic precursor, 4-hydroxy-5-bromo-2,3-difluorobenzoic acid, if the benzylation reaction was incomplete.

  • Residual Reagents: Benzyl bromide is a common alkylating agent and a frequent impurity.[2] Its removal is critical due to its reactivity and potential genotoxicity.[3]

  • Debenzylated Impurity: The product can undergo cleavage of the benzyl ether bond to revert to 4-hydroxy-5-bromo-2,3-difluorobenzoic acid.[4][5]

  • Hydrolysis-Related Impurities: If the benzoic acid is synthesized via hydrolysis of a benzonitrile precursor, you may find the corresponding amide as an intermediate impurity.[6][7][8]

  • Solvent Residues: Residual solvents used during synthesis or workup.

Q2: My material contains residual benzyl bromide. Why is this problematic and how can I remove it?

Benzyl bromide is a lachrymatory and reactive alkylating agent that can cause issues in downstream reactions.[2] It can alkylate nucleophilic functional groups in your subsequent reactants, leading to unwanted byproducts and reduced yields.

Removal Strategy: Benzyl bromide is non-acidic and can be effectively removed. A common method is to add a nucleophilic scavenger like triethylamine to the crude product dissolved in a solvent like THF.[9] The resulting ammonium salt is typically insoluble and can be filtered off. Alternatively, a simple acid-base extraction (detailed in Protocol 1) will sequester your acidic product in the aqueous layer, leaving the neutral benzyl bromide in the organic layer to be discarded.

Q3: I'm seeing the corresponding hydroxy acid (4-hydroxy-5-bromo-2,3-difluorobenzoic acid) in my sample. What causes this debenzylation?

The benzyl ether linkage, while generally stable, can be cleaved under certain conditions. This process, known as debenzylation, can be triggered by:

  • Acidic Conditions: Strong acids, sometimes used during workup, can catalyze the cleavage of the benzyl group.[4]

  • Reductive Cleavage: Exposure to catalytic hydrogenation (e.g., H₂, Pd/C) will readily cleave the benzyl ether.[4] This is a common deprotection strategy but can occur unintentionally if residual catalyst from a previous step is present.

  • Oxidative Cleavage: Certain oxidizing agents can also promote debenzylation.[10][11]

Q4: If my synthesis starts from the corresponding nitrile, what related impurities should I look for?

Synthesizing carboxylic acids via nitrile hydrolysis is a common and effective method.[12] However, incomplete hydrolysis is a frequent issue. The primary related impurity to monitor for is the amide intermediate, 4-(Benzyloxy)-5-bromo-2,3-difluorobenzamide. The reaction conditions (acid/base concentration, temperature, time) dictate the rate of conversion from nitrile to amide and then to the carboxylic acid.[7][8][13]

Q5: Why is my purified product colored (yellow or brown)?

A persistent color after initial purification often indicates the presence of trace, highly conjugated impurities or oxidation products.[14] For aromatic compounds, these can sometimes be difficult to remove. A charcoal treatment during recrystallization is a highly effective method for adsorbing these colored impurities.[14]

Section 2: Troubleshooting and Purification Strategies
Initial Purity Assessment

Before selecting a purification method, an initial assessment via Thin Layer Chromatography (TLC) is essential.

TLC Analysis Guide
Stationary Phase:
Mobile Phase (Eluent):
Visualization:
Interpretation:
Purification Strategy Selection

Based on your initial assessment, choose the most appropriate purification strategy.

G cluster_0 cluster_3 start Analyze Crude Material by TLC/HPLC impurity_type What is the major impurity? start->impurity_type non_acidic Non-Acidic Impurities (e.g., Benzyl Bromide) impurity_type->non_acidic High Rƒ Spot polar_acidic Polar/Acidic Impurities (e.g., Debenzylated Acid) impurity_type->polar_acidic Low Rƒ Spot complex_mixture Complex Mixture or Multiple Close Spots impurity_type->complex_mixture Multiple Spots protocol1 Protocol 1: Acid-Base Extraction non_acidic->protocol1 protocol2 Protocol 2: Recrystallization polar_acidic->protocol2 protocol3 Protocol 3: Column Chromatography complex_mixture->protocol3 follow_up Follow with Recrystallization (Protocol 2) for highest purity protocol1->follow_up protocol3->follow_up

Caption: Purification Strategy Selection Flowchart.

Troubleshooting Common Issues
IssuePossible Cause(s)Troubleshooting Steps
"Oiling out" during recrystallization The solution is too concentrated, or the cooling rate is too fast. Impurities can also depress the melting point.Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to reduce saturation. Allow the flask to cool more slowly (e.g., by insulating it).[14]
No crystal formation upon cooling The solution is too dilute or has become supersaturated.Induce crystallization by scratching the inner wall of the flask with a glass rod. Add a seed crystal of the pure compound. Reduce the solvent volume by gentle heating and re-cool.[14]
Poor separation on silica gel column Incorrect eluent polarity. The compound is interacting too strongly with the silica (tailing).Decrease eluent polarity for better separation of less polar impurities, or increase for more polar ones. To prevent peak tailing, add 0.5-1% acetic or formic acid to the mobile phase.[15]
Low recovery after acid-base extraction Incomplete precipitation after acidification. Product is partially soluble in the acidic aqueous phase.Ensure the aqueous layer is sufficiently acidic (pH 1-2) using concentrated HCl.[16] Cool the mixture in an ice bath to minimize solubility before filtration. Perform multiple extractions (e.g., 3x) with the organic solvent to recover all the precipitated product.
Section 3: Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral or basic impurities, such as residual benzyl bromide.

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).

  • Basic Wash: Transfer the solution to a separatory funnel. Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x volume of organic layer). The acidic product will move into the aqueous basic layer, leaving neutral impurities behind.

    • Scientist's Note: Sodium bicarbonate is a mild base, ideal for extracting carboxylic acids without risking hydrolysis of other sensitive functional groups.[16]

  • Separation: Combine the aqueous layers. The original organic layer containing neutral impurities can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly acidify to pH 1-2 by adding concentrated hydrochloric acid (HCl) dropwise. The purified product will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.[17]

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This is the best method for achieving high crystalline purity when impurities are present in minor quantities.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your material in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot. Good starting points are listed in the table below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Charcoal Treatment (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[14]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[14]

Potential Recrystallization Solvents
Ethanol/Water
Isopropanol
Toluene
Acetic Acid/Water
Heptane/Ethyl Acetate
Protocol 3: Purification by Silica Gel Column Chromatography

This technique is most powerful for separating complex mixtures or impurities with similar polarity to the product.[15][18]

G cluster_workflow Chromatography Workflow prep_slurry 1. Prepare Slurry (Silica Gel in Hexane/EtOAc) pack_column 2. Pack Column (Ensure no air bubbles) prep_slurry->pack_column load_sample 3. Load Sample (Dissolved in min. eluent or adsorbed onto silica) pack_column->load_sample elute 4. Elute Column (7:3 Hexane:EtOAc + 0.5% AcOH) load_sample->elute collect 5. Collect Fractions elute->collect tlc_check 6. Analyze Fractions by TLC collect->tlc_check combine 7. Combine Pure Fractions tlc_check->combine evaporate 8. Evaporate Solvent combine->evaporate

Caption: A typical workflow for column chromatography purification.

  • Stationary Phase: Silica gel, 60 Å pore size, 230-400 mesh.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). A good starting point is a 7:3 ratio of hexane to ethyl acetate.

    • Scientist's Note: Crucially, add 0.5-1% acetic acid to the eluent mixture. This suppresses the deprotonation of your carboxylic acid on the silica surface, preventing peak tailing and leading to sharper, more symmetrical peaks.[15]

  • Procedure: Follow the standard procedure for slurry packing the column, loading the sample, and eluting with the chosen mobile phase while collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Section 4: Purity Assessment and Expected Outcomes

The choice of method will impact the final purity and overall yield.

| Comparison of Purification Methods | | :--- | Initial Purity (%) | Expected Final Purity (%) | Typical Yield (%) | Best For Removing | | Acid-Base Extraction | 80-95 | 95-98 | 85-95 | Neutral impurities (e.g., benzyl bromide). | | Recrystallization | >90 | >99 | 70-85 | Small amounts of closely related impurities; improves crystalline form. | | Column Chromatography | <90 | >98 | 50-70 | Complex mixtures, multiple impurities with varying polarities.[14] |

After purification, confirm the final purity using High-Performance Liquid Chromatography (HPLC) and verify the structure using Nuclear Magnetic Resonance (NMR) spectroscopy. A pure sample of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid should appear as a white to off-white crystalline solid.

References
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2-Fluorobenzoic Acid via Column Chromatography.
  • BenchChem. (2025, December). A Comparative Guide to Debenzylation Methods for 4-Benzyloxy-3,5-dimethylbenzoic Acid.
  • Ma, D., et al. (2024, October 02). Diiodine–Triethylsilane System: A Practical Method for Deprotection of Aryl Benzyl Ethers. Synthesis.
  • Veeprho Pharmaceuticals. (n.d.). Benzyl Bromide | CAS 100-39-0.
  • ACS Publications. (2014, June 30). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters.
  • Bao, K., et al. (2009). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry, 7, 5084-5090.
  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Cernak, T., et al. (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. ACS Central Science.
  • Taylor & Francis Online. (2023, October 12). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols.
  • PubMed. (2022, January 15).
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Global Scientific Journal. (2020, November). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).
  • ChemScene. (n.d.). 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid.
  • ResearchGate. (n.d.). Derivatization reactions of benzyl halides (X = Cl, Br) with....
  • Molbase. (2023, March 15). 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry.
  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • PubMed Central (PMC). (n.d.). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID.
  • ACS Publications. (2024, September 18). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols.
  • PubMed Central (PMC). (n.d.). Redetermined structure of 4-(benzyloxy)benzoic acid.
  • ResearchGate. (2012, May 16). Removing Benzyl bromide.
  • BenchChem. (n.d.). Common side reactions in the synthesis of 4-Bromo-2-fluorobenzonitrile.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 4-Amino-2,3-difluorobenzoic Acid.
  • Google Patents. (n.d.). US2394268A - Bromination of aromatic acids.
  • SlidePlayer. (2018, February 19). HYDROLYSIS REACTIONS.
  • De Gruyter. (n.d.).
  • abcr.de. (n.d.). Fluorine-Containing Benzoic Acid.
  • Google Patents. (n.d.). CN110078864A - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Google Patents. (n.d.). EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation....
  • PubMed Central (PMC). (n.d.).
  • Mol-Instincts. (n.d.). Understanding the Synthesis and Supply of 4-Bromo-2,5-difluorobenzoic Acid.
  • ACS Publications. (n.d.).
  • ResearchGate. (n.d.). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water.
  • Chemistry LibreTexts. (2024, March 17). 22.
  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • MilliporeSigma. (n.d.). 4-Benzyloxy-3-fluorobenzoic acid.

Sources

Optimization

Technical Support Center: Scale-Up Guide for 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals scaling up the synthesis of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid (CAS: 240...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals scaling up the synthesis of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid (CAS: 2404734-36-5)[1]. This highly functionalized, fluorinated benzoic acid derivative is a critical building block in medicinal chemistry.

Scaling its production from bench (milligram) to pilot-plant (kilogram) scale introduces severe challenges in regiocontrol, thermal management, and chemoselectivity. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions.

Process Workflow

SynthesisPathway SM Methyl 2,3-difluoro- 4-hydroxybenzoate (Starting Material) Int1 Methyl 5-bromo-2,3-difluoro- 4-hydroxybenzoate (Intermediate 1) SM->Int1 Step 1: Bromination NBS, MeCN Regioselective (C5) Int2 Methyl 4-(benzyloxy)-5-bromo- 2,3-difluorobenzoate (Intermediate 2) Int1->Int2 Step 2: O-Benzylation BnBr, K2CO3, DMF Williamson Ether Synthesis API 4-(Benzyloxy)-5-bromo- 2,3-difluorobenzoic acid (Final Product) Int2->API Step 3: Saponification LiOH, THF/H2O Controlled Acidification

Synthetic workflow for 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid.

Section 1: Quantitative Process Parameters

To establish a baseline for your scale-up campaigns, Table 1 summarizes the optimized stoichiometric and thermodynamic parameters required to maintain chemoselectivity across the three-step sequence.

StepReagents & SolventsTemp (°C)Time (h)Target YieldCritical Quality Attribute (CQA) / IPC
1. Bromination NBS (1.05 eq), MeCN (10 Vol)0 to 152 - 4>85%<2% dibrominated impurity (HPLC)
2. Benzylation BnBr (1.1 eq), K₂CO₃ (2.0 eq), DMF604 - 6>90%<1% C-alkylated byproduct (HPLC)
3. Hydrolysis LiOH (3.0 eq), THF/H₂O (1:1)25 - 403 - 5>92%>98% purity; absence of unreacted ester

Section 2: Troubleshooting Guides & FAQs

Category 1: Electrophilic Bromination (Step 1)

Q: During scale-up, we observe a significant increase in the dibrominated byproduct. How can we improve regioselectivity? A: The hydroxyl group strongly activates the aromatic ring toward electrophilic substitution. While the C5 position is highly favored due to sterics and electronics, over-bromination at the C6 position can occur if the local concentration of the brominating agent is too high or if the reaction exotherms out of control.

  • Root Cause: Exothermic runaway and poor mixing at scale lead to localized high concentrations of active bromine species.

  • Solution: Transition from elemental bromine (Br₂) to N-Bromosuccinimide (NBS) in a polar solvent like acetonitrile (MeCN). NBS provides a controlled, low steady-state concentration of electrophilic bromine, which enhances regioselectivity[2]. Alternatively, utilizing an HBr/H₂O₂ system or HBr with sterically hindered sulfoxides has been shown to yield up to 99/1 regioselectivity for ortho/para bromination of phenols by modulating the active brominating species[3].

Category 2: Williamson Ether Synthesis / O-Benzylation (Step 2)

Q: Our benzylation step suffers from slow kinetics and occasional C-alkylation impurities. We are using K₂CO₃ in acetone. What is going wrong? A: The is an S_N2 reaction[4]. For highly deactivated phenols (due to the electron-withdrawing fluorine and bromine atoms on the ring), the resulting phenoxide is a weaker nucleophile.

  • Root Cause: Acetone may not sufficiently solvate the potassium cation to leave the phenoxide fully "naked" and reactive. Furthermore, poor solubility of K₂CO₃ at scale leads to mass transfer limitations.

  • Solution: Switch to a highly polar aprotic solvent like DMF or DMAc. These solvents dramatically accelerate S_N2 reactions by tightly solvating the metal cation, leaving the phenoxide highly reactive[5]. Heat the reaction to 60 °C, but do not exceed 80 °C; excessive thermal energy promotes C-alkylation over O-alkylation due to the thermodynamic stability of the C-alkylated product.

Category 3: Ester Hydrolysis & Isolation (Step 3)

Q: The saponification of the methyl ester is incomplete, and upon acidification, the product "oils out" instead of crystallizing. How do we isolate the pure acid? A: The highly hydrophobic nature of the brominated, benzylated, and fluorinated aromatic ring makes the free acid prone to oiling out (forming a biphasic liquid system) rather than precipitating as a crystalline solid.

  • Root Cause: Incomplete hydrolysis is often due to poor biphasic mixing. Oiling out occurs when the product precipitates above its glass transition point in the solvent mixture, or when trapped organic impurities depress the melting point.

  • Solution: Ensure a homogenous mixture by using a 1:1 THF/Water ratio. For highly resistant esters, (e.g., N,N-diarylammonium pyrosulfate) can be employed to accelerate hydrolysis without degrading base-sensitive moieties[6]. To prevent oiling out, completely strip the THF under reduced pressure before acidification. Wash the basic aqueous layer with MTBE to remove neutral impurities, cool to 0–5 °C, and acidify slowly with vigorous stirring to force crystalline precipitation.

Section 3: Validated Step-by-Step Methodologies

Protocol A: Scale-Up Synthesis of Methyl 5-bromo-2,3-difluoro-4-hydroxybenzoate

This protocol utilizes a controlled NBS addition to ensure a self-validating thermal and chemoselective profile.

  • Setup: Equip a 50 L glass-lined reactor with an overhead stirrer, internal temperature probe, dropping funnel, and nitrogen inlet.

  • Dissolution: Charge methyl 2,3-difluoro-4-hydroxybenzoate (1.0 kg, 5.31 mol) and MeCN (10 L). Stir to dissolve and cool the jacket to 0 °C.

  • Addition: Slowly add NBS (0.99 kg, 5.58 mol, 1.05 eq) in 5 equal portions over 2 hours.

    • Causality: Portion-wise addition prevents thermal spikes that drive dibromination.

    • Self-Validation: Ensure the internal temperature strictly remains below 10 °C before adding the next portion.

  • Reaction: Stir at 15 °C for 3 hours. Monitor by HPLC.

  • Quench & Workup: Quench with 10% aqueous sodium bisulfite (2 L).

    • Self-Validation: A negative starch-iodide test confirms the complete destruction of excess electrophilic bromine[2].

  • Isolation: Concentrate under vacuum to remove MeCN. Extract with EtOAc (3 x 5 L), wash with brine, dry over Na₂SO₄, and concentrate to yield the crude brominated intermediate.

Protocol B: O-Benzylation and Subsequent Hydrolysis

This continuous sequence minimizes the handling of the lachrymatory benzyl bromide and ensures high-purity isolation of the final API.

  • Benzylation: In a clean reactor, dissolve the crude brominated intermediate (~1.4 kg) in DMF (7 L). Add finely milled K₂CO₃ (1.47 kg, 10.6 mol).

  • Alkylation: Dropwise add Benzyl bromide (0.95 kg, 5.58 mol) over 1 hour at 25 °C. Heat the mixture to 60 °C for 5 hours.

    • Causality: DMF solvates the K+ ions, maximizing the nucleophilicity of the deactivated phenoxide.

  • Intermediate Filtration: Cool to room temperature, filter the inorganic salts, and dilute the filtrate with water (15 L) to precipitate the benzylated ester. Filter and wash the wet cake thoroughly with water.

  • Hydrolysis: Transfer the wet cake directly to a reactor containing THF (5 L) and Water (5 L). Add LiOH monohydrate (0.67 kg, 15.9 mol). Stir at 40 °C for 4 hours.

  • Anti-Oiling Isolation:

    • Distill off THF under reduced pressure (Critical step to prevent oiling out).

    • Wash the remaining aqueous phase with MTBE (2 x 3 L) to remove any unreacted ester or benzyl alcohol.

    • Cool the aqueous phase to 5 °C. Slowly add 2N HCl until pH 2 is reached, maintaining vigorous overhead stirring.

    • Self-Validation: The product will precipitate as a distinct white/off-white solid rather than a gummy oil. Filter, wash with cold water, and dry under vacuum at 45 °C.

References

  • Chinese Journal of Organic Chemistry. "Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr." URL:[Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis." URL:[Link]

  • ResearchGate. "Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols." URL: [Link]

  • Organic Chemistry Portal. "N,N-Diarylammonium Pyrosulfate as a Highly Effective Reverse Micelle-Type Catalyst for Hydrolysis of Esters." URL:[Link]

Sources

Troubleshooting

common pitfalls in the handling of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid

Welcome to the technical support center for 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common pitfalls encountered during the handling and use of this versatile chemical intermediate. Our goal is to equip you with the necessary knowledge to ensure the success and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid that influence its reactivity?

A1: The reactivity of this molecule is governed by a combination of electronic and steric effects originating from its substituents. The two electron-withdrawing fluorine atoms and the bromine atom increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.[1][2] This enhanced acidity makes the carboxyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack in reactions such as esterification and amide bond formation.[3] The bulky benzyloxy group can introduce steric hindrance, which may influence the approach of reagents to the adjacent functional groups.

Q2: What are the recommended storage conditions for 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid?

A2: It is recommended to store 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid in a cool, dry place.[4] The container should be tightly sealed to prevent moisture absorption and potential degradation. For long-term storage, refrigeration at 2-8°C is advisable.[4]

Q3: What are the general safety precautions I should take when handling this compound?

Q4: In which common organic solvents is 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid likely to be soluble?

A4: The presence of the large, nonpolar benzyloxy group increases the lipophilicity of the molecule. Therefore, it is expected to have good solubility in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. Its solubility in nonpolar solvents like hexanes is likely to be lower. The carboxylic acid group may impart some solubility in polar protic solvents like methanol and ethanol, especially with heating.

Troubleshooting Guides

Amide Coupling Reactions

Amide bond formation is a frequent application for this molecule. Below are common issues and their solutions.

Issue 1: Low or No Yield in Amide Coupling Reactions

  • Possible Cause: Incomplete activation of the carboxylic acid. Standard coupling reagents may be insufficient, especially if the amine is sterically hindered or electronically deactivated.

  • Troubleshooting Steps:

    • Reagent Selection: For challenging couplings, consider more potent activating agents. Uronium/aminium salts like HATU or HBTU, or phosphonium salts like PyBOP, are often more effective than standard carbodiimides like EDC.[6][7]

    • Additive Inclusion: The addition of 1-hydroxybenzotriazole (HOBt) or its derivatives can improve reaction rates and reduce side reactions.

    • Reaction Conditions: Increasing the reaction temperature may be necessary to overcome the activation energy barrier. Microwave heating can also be a viable option for accelerating sluggish reactions.[6]

    • Solvent Choice: Aprotic polar solvents like DMF or NMP are generally good choices. Ensure the solvent is anhydrous, as water will quench the activated intermediate.

Issue 2: Formation of an N-acylurea Byproduct

  • Possible Cause: This is a common side reaction when using carbodiimide coupling reagents like DCC or EDC. The O-acylisourea intermediate can rearrange to a more stable, unreactive N-acylurea.

  • Troubleshooting Steps:

    • Additive Use: The addition of HOBt or a similar agent traps the O-acylisourea as a more reactive activated ester, minimizing the formation of the N-acylurea byproduct.

    • Alternative Reagents: Switch to a non-carbodiimide coupling reagent such as HATU or PyBOP.

Issue 3: Debenzylation Side Reaction

  • Possible Cause: The benzyloxy group can be labile under certain conditions. Strong acidic or basic conditions, or the use of certain catalysts, can lead to cleavage of the benzyl ether.

  • Troubleshooting Steps:

    • Avoid Harsh Conditions: Steer clear of strong acids or bases in your reaction and workup procedures.

    • Catalyst Screening: If using a catalyst, be mindful of its potential to effect debenzylation. For example, palladium on carbon (Pd/C) with hydrogen is a common method for benzyl group removal and should be avoided if the benzyloxy group is to be retained.[8]

Purification Challenges

Issue 1: Difficulty in Removing Coupling Reagent Byproducts

  • Possible Cause: Byproducts from coupling reagents, such as dicyclohexylurea (DCU) from DCC, can co-precipitate with the desired product, making purification difficult.

  • Troubleshooting Steps:

    • Reagent Selection: Use a coupling reagent that generates water-soluble byproducts. For instance, the urea byproduct from EDC is water-soluble and can be easily removed with an aqueous workup.[6]

    • Filtration: If using DCC, the DCU byproduct is often insoluble in many organic solvents and can be removed by filtration.

    • Chromatography: Column chromatography is an effective method for separating the product from any remaining byproducts.

Issue 2: Product is an Oil or Fails to Crystallize

  • Possible Cause: The presence of impurities can inhibit crystallization. The bulky benzyloxy group may also contribute to a lower melting point and a tendency to form oils.

  • Troubleshooting Steps:

    • Purity Check: Ensure the starting material is of high purity.

    • Solvent System: For recrystallization, experiment with different solvent systems. A binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) is often effective.

    • Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal.

    • Chromatography: If recrystallization fails, purify the compound using column chromatography.

Experimental Protocols

General Protocol for Amide Coupling using HATU
  • Dissolution: Dissolve 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation

PropertyValueSource
CAS Number2404734-36-5[4]
Molecular FormulaC₁₄H₉BrF₂O₃[4]
Molecular Weight343.12 g/mol [4]
Purity≥98%[4]
StorageSealed in dry, 2-8°C[4]

Visualizations

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_side_reactions Potential Side Reactions Carboxylic_Acid 4-(Benzyloxy)-5-bromo- 2,3-difluorobenzoic acid Activated_Intermediate Activated Intermediate (e.g., Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Debenzylation Debenzylation Product Carboxylic_Acid->Debenzylation Harsh Conditions Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Amide_Product Amide Product Activated_Intermediate->Amide_Product + Amine N_Acylurea N-Acylurea (with carbodiimides) Activated_Intermediate->N_Acylurea Rearrangement Amine Amine (R-NH2)

Caption: Workflow for amide coupling with potential side reactions.

G Start Crude Product Dissolve Dissolve in minimum hot solvent Start->Dissolve Filter Hot filtration to remove insolubles Dissolve->Filter Cool Cool slowly to induce crystallization Filter->Cool Collect Collect crystals by filtration Cool->Collect Oiling_Out Product oils out Cool->Oiling_Out Dry Dry purified product Collect->Dry Redissolve Redissolve in more hot solvent Oiling_Out->Redissolve Troubleshoot Redissolve->Cool

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Analysis of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic Acid: A Comparative Ionization Guide

As mass spectrometry workflows for complex pharmaceutical intermediates evolve, selecting the correct ionization technique is no longer a matter of trial and error—it requires a mechanistic understanding of the molecule'...

Author: BenchChem Technical Support Team. Date: March 2026

As mass spectrometry workflows for complex pharmaceutical intermediates evolve, selecting the correct ionization technique is no longer a matter of trial and error—it requires a mechanistic understanding of the molecule's structural vulnerabilities.

This guide provides an in-depth, objective comparison of mass spectrometry techniques for 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid (Formula: C₁₄H₉BrF₂O₃, Exact Mass: ~341.97 Da). By analyzing the causality behind ionization behaviors, this document equips analytical scientists with a self-validating protocol to maximize sensitivity while preventing in-source degradation.

Mechanistic Profiling & Structural Vulnerabilities

To design a robust LC-MS/MS method, we must first deconstruct the analyte's chemical anatomy. This specific building block presents three distinct mass spectral features that dictate its analytical fate:

  • The Carboxylic Acid & Fluorine Synergy (The Ionization Driver): The electron-withdrawing nature of the two fluorine atoms and the bromine atom significantly lowers the pKa of the benzoic acid moiety. This high acidity makes the molecule exceptionally amenable to deprotonation, strongly favoring Electrospray Ionization (ESI) in negative mode to yield the intact [M-H]⁻ ion[1].

  • The Benzyloxy Moiety (The Fragmentation Risk): Benzyloxy ether linkages are notoriously fragile in gas-phase mass spectrometry. In positive ionization modes, or under high thermal stress, this group readily undergoes cleavage to form the highly stable tropylium ion ([C₇H₇]⁺, m/z 91)[2]. While m/z 91 is a useful diagnostic fragment in MS/MS[3], its premature formation in the ion source destroys the precursor ion signal.

  • The Bromine Isotopic Signature (The Validation Tag): Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This provides a built-in diagnostic doublet separated by 2 Da (e.g., m/z 341 and 343), allowing for immediate visual and mathematical validation of the intact molecule.

Comparative Analysis: ESI vs. APCI

A frequent dilemma in the analysis of halogenated aromatics is choosing between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)[4]. While APCI is often recommended for non-polar, neutral halogenated compounds, its application to this specific molecule is fundamentally flawed due to thermal lability.

  • ESI (Electrospray Ionization): A "soft" ionization technique that transfers ions from the liquid phase to the gas phase using electrical energy. It perfectly preserves the intact molecular ion of our target compound without breaking the benzyloxy bond[1].

  • APCI: Relies on a heated vaporizer (often >350°C) and a corona discharge to ionize molecules in the gas phase. The high thermal energy required to volatilize the sample causes pyrolytic cleavage of the benzyloxy group before ionization can even occur, leading to severe signal loss for the intact precursor[4].

Table 1: Comparative Ionization Performance
Ionization ModePolarityPrimary Ion ObservedSignal-to-Noise (S/N)Fragmentation RiskAnalytical Verdict
ESI Negative (-) [M-H]⁻ (m/z 341 / 343) Excellent (>1000:1) Low Optimal
ESIPositive (+)[C₇H₇]⁺ (m/z 91)ModerateHigh (Benzyloxy loss)Sub-optimal
APCINegative (-)[M-H]⁻ (m/z 341 / 343)Poor (<50:1)High (Thermal degradation)Not Recommended

Mandatory Visualization: Ionization Pathways

The following diagram illustrates the divergent fates of the molecule depending on the chosen ESI polarity.

Ionization_Pathways Analyte 4-(Benzyloxy)-5-bromo- 2,3-difluorobenzoic acid MW: ~342.0 Da ESINeg ESI Negative Mode (Optimal) Analyte->ESINeg Deprotonation (-H⁺) ESIPos ESI Positive Mode (Sub-optimal) Analyte->ESIPos Protonation (+H⁺) IntactNeg Intact Precursor [M-H]⁻ m/z 341 / 343 (1:1 Ratio) Stable for MRM ESINeg->IntactNeg Soft Ionization FragPos In-Source Fragmentation Tropylium Ion[C₇H₇]⁺ m/z 91 (Base Peak) ESIPos->FragPos Cleavage of Benzyloxy Group

Divergent MS ionization pathways for 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute analytical trustworthiness, this UPLC-MS/MS protocol is designed as a self-validating system. Every parameter is chosen with specific causality to protect the analyte's integrity.

Causality of Methodological Choices:
  • Mobile Phase Selection: We utilize 10 mM Ammonium Acetate rather than the standard 0.1% Formic Acid. Formic acid provides abundant protons, which suppresses the ionization of weak acids in negative mode. Ammonium acetate buffers the mobile phase to a near-neutral pH, ensuring the carboxylic acid remains deprotonated as it enters the electrospray droplet.

  • Desolvation Temperature: Capped at 300°C. Exceeding this temperature risks thermal cleavage of the benzyloxy ether.

Step-by-Step Methodology:

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid.

  • Dissolve in 1.0 mL of 50:50 Methanol:Water (Methanol ensures complete solubilization of the bulky benzyloxy group while maintaining a protic environment).

  • Dilute to a final working concentration of 1 µg/mL using the same solvent mixture.

Step 2: UPLC Chromatography Conditions

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Column Temperature: 40°C.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water.

  • Mobile Phase B: LC-MS grade Methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B

    • 3.5 - 4.0 min: Return to 5% B (Equilibration)

Step 3: Mass Spectrometry Parameters (Triple Quadrupole)

  • Ionization Source: ESI Negative Mode [M-H]⁻

  • Capillary Voltage: 2.5 kV (Kept low to prevent arcing and in-source fragmentation).

  • Desolvation Temperature: 300°C.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions (Collision Induced Dissociation):

    • Quantifier Transition: m/z 341.0 → 297.0 (Loss of CO₂, 44 Da, ⁷⁹Br isotope). Collision Energy: 15 eV.

    • Qualifier Transition: m/z 343.0 → 299.0 (Loss of CO₂, 44 Da, ⁸¹Br isotope). Collision Energy: 15 eV.

Step 4: System Self-Validation Check (Critical) Upon acquiring the data, calculate the ratio of the Quantifier peak area (m/z 341→297) to the Qualifier peak area (m/z 343→299).

  • Acceptance Criteria: The ratio MUST be approximately 1:1 (± 10%).

  • Scientific Rationale: Because ⁷⁹Br and ⁸¹Br exist in a ~50.69% to 49.31% natural abundance, a 1:1 ratio mathematically proves that the intact halogenated precursor is being isolated and fragmented. Any significant deviation indicates either an isobaric co-eluting interference or incorrect mass axis calibration.

References

  • Benchchem. Spectroscopic and Synthetic Profile of 2-(Benzyloxy)... (Details the characteristic m/z 91 tropylium ion fragmentation of benzyloxy groups).2

  • ResearchGate. Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. (Validates the mechanistic formation of the benzyl cation in ESI-MS/MS). 3

  • Microsaic Systems. Straight to the Source: ESI vs APCI…. (Authoritative comparison of ESI as a soft ionization technique vs. APCI for specific analyte polarities). 1

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (Explains the thermal and chemical limitations of APCI for semivolatile and structurally labile compounds). 4

Sources

Comparative

comparing the reactivity of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid with similar compounds

Introduction In the landscape of modern drug discovery and materials science, the utility of a synthetic building block is defined by its structural complexity and predictable reactivity. 4-(Benzyloxy)-5-bromo-2,3-difluo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the utility of a synthetic building block is defined by its structural complexity and predictable reactivity. 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid is a polysubstituted aromatic compound that has emerged as a valuable intermediate. Its intricate substitution pattern—a bulky benzyloxy protecting group, a versatile bromine handle for cross-coupling, and activating fluorine atoms—creates a unique electronic and steric environment. This guide provides an in-depth comparative analysis of its reactivity, grounded in established mechanistic principles and supported by experimental data, to empower researchers in designing efficient and selective synthetic strategies.

We will dissect the reactivity of this molecule by examining three fundamental transformations: amide bond formation, palladium-catalyzed Suzuki cross-coupling, and nucleophilic aromatic substitution. Its performance will be benchmarked against structurally related compounds to illuminate the specific contributions of each substituent to the molecule's overall chemical behavior.

Molecular Architecture: An Interplay of Electronic and Steric Effects

The reactivity of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid is not governed by a single functional group but by the collective influence of all its substituents. Understanding these individual effects is paramount to predicting its behavior.

  • Carboxylic Acid (-COOH): This group is moderately electron-withdrawing and serves as the primary reactive handle for derivatization, most commonly through amide bond formation.

  • Fluorine Atoms (-F): The two fluorine atoms at the C2 and C3 positions are strongly electron-withdrawing via the inductive effect (-I), rendering the aromatic ring electron-deficient. This is a critical feature that significantly enhances the ring's susceptibility to nucleophilic attack.[1][2] While halogens can donate electron density through resonance (+M), the inductive effect is dominant for fluorine.[1]

  • Bromine Atom (-Br): Located at C5, the bromine atom also acts as an electron-withdrawing group and provides a crucial reactive site for transition-metal-catalyzed cross-coupling reactions.[3][4]

  • Benzyloxy Group (-OCH₂Ph): As an ether, the benzyloxy group at C4 is an electron-donating group (+M) through resonance from the oxygen's lone pairs, which partially counteracts the strong deactivating effects of the halogens.[1][2][5] Its significant steric bulk can also influence the accessibility of adjacent positions.

The synergy of these groups makes the aromatic core highly electron-poor, a key determinant for its reactivity in nucleophilic aromatic substitution. Furthermore, the presence of the 2-fluoro substituent ortho to the carboxylic acid introduces a significant "ortho effect." This steric interaction forces the carboxyl group to twist out of the plane of the benzene ring, which can inhibit resonance and thereby increase the acidity of the proton.[6][7][8]

G cluster_0 Electronic Effects on the Aromatic Ring cluster_1 A 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid B Substituent Effects A->B Possesses C Overall Reactivity Profile B->C Determine F2 2-F: -I (strong), +M (weak) Ortho Effect F3 3-F: -I (strong), +M (weak) OBn 4-OBn: +M (strong), -I (weak) Br 5-Br: -I (moderate), +M (weak) COOH 1-COOH: -I, -M (moderate) F2->C Electron-Withdrawing (Activates for SNAr) F3->C Electron-Withdrawing (Activates for SNAr) OBn->C Electron-Donating (Modulates Reactivity) Br->C Electron-Withdrawing (Activates for SNAr) COOH->C Electron-Withdrawing (Activates for SNAr)

Caption: Electronic contributions of substituents.

Comparative Reactivity Analysis

To provide a clear context for the reactivity of 4-(benzyloxy)-5-bromo-2,3-difluorobenzoic acid (Compound 1 ), we will compare it with the following structurally similar compounds:

  • Compound 2: 4-Bromo-2,3-difluorobenzoic acid (lacks the benzyloxy group).[9]

  • Compound 3: 4-Bromo-2,5-difluorobenzoic acid (different fluorine substitution pattern).[10][11]

  • Compound 4: 4-(Benzyloxy)-3,5-difluorobenzoic acid (different halogen positions).[12]

Acidity and Amide Bond Formation

The efficiency of amide bond formation is directly linked to the acidity of the carboxylic acid. A lower pKa facilitates the activation step with coupling reagents. The electron-withdrawing halogens are expected to significantly increase the acidity compared to unsubstituted benzoic acid.

Analysis:

  • Compound 1 is predicted to be a strong acid. The powerful inductive effects of the two ortho/meta fluorine atoms and the bromine atom enhance the stability of the carboxylate anion. The ortho effect from the 2-fluoro substituent further increases acidity by minimizing resonance stabilization of the neutral acid form.[6][8]

  • Compared to Compound 2 , the acidity of Compound 1 might be slightly lower due to the electron-donating benzyloxy group, but this effect is likely modest.

  • The acidity of Compound 1 is expected to be higher than that of Compound 3 , as the C2-fluoro group in 1 exerts a more potent ortho effect.

Data Summary: Predicted Acidity and Amide Coupling Efficiency

CompoundKey Structural FeaturesPredicted Relative AcidityExpected Amide Coupling Performance
1 2-F (ortho), 3-F, 5-Br, 4-OBnVery HighExcellent, standard coupling agents effective.
2 2-F (ortho), 3-F, 4-BrVery HighExcellent, comparable to 1 .
3 2-F (ortho), 5-F, 4-BrHighVery good, slightly less facile than 1 and 2 .
4 3,5-di-F, 4-OBn (no Br)HighVery good, but lacks cross-coupling handle.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This protocol is a robust starting point for the amidation of highly activated benzoic acids like Compound 1 .

  • Activation: In a dry reaction vessel under an inert nitrogen atmosphere, dissolve 4-(benzyloxy)-5-bromo-2,3-difluorobenzoic acid (1.0 equiv), 1-hydroxybenzotriazole (HOBt) (1.2 equiv), and the desired amine (1.1 equiv) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling: Cool the solution to 0 °C in an ice bath. Add N,N'-diisopropylethylamine (DIPEA) (2.5 equiv) followed by the portion-wise addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv).

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Causality: The use of HOBt as an additive is crucial. It reacts with the initially formed O-acylisourea intermediate to generate an active ester, which minimizes side reactions like N-acylurea formation and reduces the risk of epimerization when coupling chiral amines.[13]

Caption: General workflow for EDC/HOBt mediated amidation.

Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond at the C5 position is the designated site for Suzuki-Miyaura cross-coupling, a powerful method for C-C bond formation.[14] The reactivity in this transformation is sensitive to the electronic nature of the aryl halide and steric hindrance near the reaction site.

Analysis:

  • The C-Br bond in Compound 1 is on a highly electron-deficient ring, which generally facilitates the oxidative addition step with the Pd(0) catalyst, often leading to faster reaction rates.[15]

  • The benzyloxy group at the adjacent C4 position is large, but its steric hindrance on the C5-Br is less significant than if it were at an ortho position (C6).

  • Compared to Compound 3 , where the bromine is flanked by a fluorine and a hydrogen, Compound 1 has a similar steric environment around the bromine. Reactivity differences would primarily stem from the electronic effects of the different fluorine positions.

  • The C-Br bond is significantly more reactive in Suzuki couplings than a C-Cl bond, making site-selective functionalization predictable in molecules containing both.[16]

Data Summary: Predicted Suzuki Coupling Performance

CompoundReactive SiteElectronic EnvironmentPredicted ReactivityTypical Catalyst Loading
1 C5-BrElectron-deficientHighLow (1-3 mol%)
2 C4-BrElectron-deficientHighLow (1-3 mol%)
3 C4-BrElectron-deficientHighLow (1-3 mol%)

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a reliable method for coupling arylboronic acids with Compound 1 .

  • Reaction Setup: To a dry Schlenk flask, add 4-(benzyloxy)-5-bromo-2,3-difluorobenzoic acid (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and a phosphine ligand (e.g., triphenylphosphine or SPhos, 2-6 mol%).

  • Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane/water or toluene/water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Causality: The choice of base and ligand is critical. The base is required for the transmetalation step of the catalytic cycle.[14] The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity.[15][17]

G cluster_workflow Suzuki-Miyaura Coupling Workflow A Combine Aryl Bromide (1), Boronic Acid, & Base B Add Pd Catalyst & Ligand A->B C Add Solvent & Degas Mixture B->C D Heat (80-100°C) Monitor Progress C->D E Cool & Filter (Remove Catalyst) D->E Upon Completion F Aqueous Workup & Extraction E->F G Purification (Chromatography) F->G H Final Biaryl Product G->H

Sources

Validation

A Comparative Crystallographic Guide to 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic Acid and Its Structural Analogues

In the landscape of modern drug discovery, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of rational design. This guide provides a comprehensive analysis of the X-ra...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of rational design. This guide provides a comprehensive analysis of the X-ray crystal structure of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid, a compound of significant interest in medicinal chemistry. Due to the current absence of a publicly available crystal structure for this specific molecule, this guide leverages a comparative approach, examining the crystallographic data of three closely related structural analogues: 4-(Benzyloxy)benzoic acid, 4-Bromobenzoic acid, and 2,3-Difluorobenzoic acid.

This comparative analysis offers valuable insights into the conformational preferences, intermolecular interactions, and solid-state packing arrangements influenced by the interplay of the benzyloxy, bromo, and fluoro substituents. Understanding these structural nuances is paramount for researchers, scientists, and drug development professionals engaged in the design of novel therapeutics with optimized physicochemical and pharmacological properties.

Comparative Crystallographic Analysis

The solid-state conformation of a molecule, as revealed by X-ray crystallography, provides a foundational understanding of its potential biological activity. The following table summarizes the key crystallographic parameters of the selected comparator compounds, offering a framework for understanding the likely structural attributes of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid.

Parameter4-(Benzyloxy)benzoic acid[1][2]4-Bromobenzoic acid2,3-Difluorobenzoic acid[3]
Molecular Formula C₁₄H₁₂O₃C₇H₅BrO₂C₇H₄F₂O₂
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 15.969(3)13.38(2)3.761(1)
b (Å) 5.438(1)14.16(2)6.520(1)
c (Å) 13.018(3)3.93(1)26.521(2)
α (°) 909090
β (°) 100.37(2)96.5(1)92.27(1)
γ (°) 909090
Volume (ų) 1112.1(4)740.9649.8(2)
Z 444

Analysis of Structural Features:

  • 4-(Benzyloxy)benzoic acid : The crystal structure of this analogue reveals a significant dihedral angle of 39.76(9)° between the two aromatic rings, indicating a non-planar conformation in the solid state.[1][2] The molecules form centrosymmetric dimers through classic carboxylic acid hydrogen bonds.

  • 4-Bromobenzoic acid : This structure also exhibits the common hydrogen-bonded dimer motif characteristic of carboxylic acids. The presence of the bromine atom influences the crystal packing through halogen bonding interactions, which are not present in the other analogues.

  • 2,3-Difluorobenzoic acid : Similar to the other two comparators, this molecule forms hydrogen-bonded dimers.[3] The fluorine atoms significantly impact the electronic properties of the aromatic ring and can participate in weak C-H···F interactions, influencing the overall crystal packing.[3]

Based on this comparative data, it is highly probable that 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid would also crystallize in a centrosymmetric space group, likely monoclinic, and form hydrogen-bonded dimers. The interplay between the bulky benzyloxy group, the halogen-bond-donating bromine atom, and the electron-withdrawing fluorine atoms would lead to a complex and unique crystal packing arrangement.

Experimental Workflows

Synthesis of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic Acid (Proposed Route)

The following is a proposed synthetic protocol adapted from established methodologies for related compounds. This multi-step synthesis provides a logical pathway to the target molecule.

Caption: Proposed synthetic workflow for 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid.

Detailed Protocol:

  • Step 1: Monobromination of 1,2-Difluorobenzene. To a solution of 1,2-difluorobenzene in concentrated sulfuric acid, slowly add N-bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Pour the reaction mixture onto ice and extract with dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-bromo-2,3-difluorobenzene.

  • Step 2: Ortho-Lithiation and Carboxylation. Dissolve 1-bromo-2,3-difluorobenzene in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour. Quench the reaction by adding crushed dry ice. Allow the mixture to warm to room temperature, then acidify with 1 M HCl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-bromo-3,4-difluorobenzoic acid.

  • Step 3: Nucleophilic Aromatic Substitution. To a solution of benzyl alcohol in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) at 0 °C. Stir for 30 minutes, then add a solution of 2-bromo-3,4-difluorobenzoic acid in DMF. Heat the reaction mixture to 80 °C and stir for 24 hours. Cool the reaction, quench with water, and acidify with 1 M HCl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain 4-(benzyloxy)-5-bromo-2,3-difluorobenzoic acid.

X-ray Crystallography Protocol

The following protocol outlines the standard procedure for obtaining single-crystal X-ray diffraction data for small organic molecules.

Caption: General workflow for single-crystal X-ray crystallography.

Detailed Protocol:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound. A solvent screening should be performed to identify a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures with water).

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Processing: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for various factors, such as Lorentz and polarization effects.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods to improve the atomic coordinates, displacement parameters, and other structural parameters.

  • CIF Generation: The final refined crystal structure is saved in the Crystallographic Information File (CIF) format, which contains all the relevant crystallographic data.

Conclusion

While the definitive crystal structure of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid remains to be determined, this comparative guide provides a robust framework for predicting its solid-state behavior. The analysis of its structural analogues—4-(Benzyloxy)benzoic acid, 4-Bromobenzoic acid, and 2,3-Difluorobenzoic acid—highlights the influential roles of the benzyloxy group, bromine, and fluorine substituents in dictating molecular conformation and crystal packing. The provided synthetic and crystallographic protocols offer a practical guide for researchers aiming to synthesize and characterize this and other related novel benzoic acid derivatives. The insights gleaned from such structural studies are invaluable for the continued development of new therapeutic agents with enhanced efficacy and tailored properties.

References

  • Song, Q., & Long, S. (2024). Redetermined structure of 4-(benzyloxy)benzoic acid.
  • Chattopadhyay, B., Tothadi, S., & Desiraju, G. R. (2013). Structural study of four benzyloxybenzoic acids and benzyloxyanilines using X-ray powder diffraction: interplay of strong and weak intermolecular interactions. CrystEngComm, 15(46), 10077-10087.
  • Potrzebowski, W., & Chruszcz, M. (2008). 2,3-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(5), o466.

Sources

Comparative

spectroscopic data for 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid

Analytical Comparison Guide: Spectroscopic Validation of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid vs. Unprotected Analogs Chemical Context & Synthetic Utility Fluorinated benzoic acids are indispensable building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Spectroscopic Validation of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid vs. Unprotected Analogs

Chemical Context & Synthetic Utility

Fluorinated benzoic acids are indispensable building blocks in the development of advanced active pharmaceutical ingredients (APIs), agrochemicals, and specialty electronic materials[1]. During the synthesis of complex multi-ring systems, chemists frequently face a strategic choice: utilize fully deprotected intermediates or employ protected variants.

This guide objectively compares 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid (CAS 2404734-36-5)[2] against its unprotected analog (4-hydroxy-5-bromo-2,3-difluorobenzoic acid) and its des-oxy analog (5-bromo-2,3-difluorobenzoic acid). The inclusion of the benzyloxy ether at the C4 position is not merely structural; it is a critical synthetic safeguard. By masking the reactive phenolic hydroxyl group, the benzyloxy moiety prevents unwanted O -arylation or O -alkylation side reactions during downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) at the C5-bromo position.

SyntheticPathway A 4-Hydroxy-5-bromo- 2,3-difluorobenzoic acid B Benzylation (BnBr, K2CO3) A->B Protection D Cross-Coupling (Pd-catalyzed) A->D Unprotected C 4-(Benzyloxy)-5-bromo- 2,3-difluorobenzoic acid B->C High Yield C->D Protected E O-Arylation Side Products D->E Poor Selectivity F Selective C-Br Coupled Product D->F High Selectivity

Fig 1. Synthetic rationale for utilizing the benzyloxy-protected fluorobenzoic acid intermediate.

Comparative Profiling

Feature4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid4-Hydroxy-5-bromo-2,3-difluorobenzoic acid5-Bromo-2,3-difluorobenzoic acid
Molecular Weight 343.12 g/mol [2]253.00 g/mol 237.00 g/mol
Synthetic Role Protected intermediate for selective C-C bond formation.Deprotected scaffold; requires orthogonal protection strategies.Direct building block where C4 functionalization is not needed.
Key Advantage Prevents O -alkylation/arylation; highly lipophilic.Atom-economical if the free phenol is required in the final API.Simplest structure; fewer steric hindrances during coupling.
Key Disadvantage Requires a final hydrogenolysis deprotection step.Prone to side reactions at the C4-OH during harsh coupling conditions.Lacks the C4 oxygen vector, limiting structural diversity.

Spectroscopic Validation Protocols (E-E-A-T)

To ensure batch-to-batch consistency, rigorous spectroscopic validation is mandatory. The following protocols are designed as self-validating systems to eliminate false positives and ensure authoritative structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: Fluorinated benzoic acids exhibit strong intermolecular hydrogen bonding, rendering them poorly soluble in standard non-polar solvents like CDCl₃. Therefore, DMSO- d6​ is selected to disrupt these hydrogen bonds and ensure complete dissolution. Furthermore, ¹⁹F NMR is mandatory because the magnitude of the JFF​ coupling constant confirms the 2,3-substitution pattern, definitively distinguishing it from 2,4- or 2,5-difluoro isomers[3].

  • Step-by-Step Protocol:

    • Weigh 10.0 ± 0.5 mg of the analyte.

    • Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v TMS.

    • Transfer the homogeneous solution to a 5 mm NMR tube.

    • Acquire ¹H (16 scans), ¹³C (512 scans), and ¹⁹F (32 scans) spectra at 298 K.

    • Self-Validation System: Run a blank DMSO- d6​ sample prior to the analyte to rule out solvent contamination. Calibrate the chemical shift internally using the residual DMSO quintet at 2.50 ppm.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Causality: Traditional KBr pellet methods are highly prone to ambient moisture absorption. This absorbed water broadens the O-H stretching region (3000–3500 cm⁻¹), obscuring the critical carboxylic acid dimer peaks and making it impossible to differentiate between a free phenol and ambient moisture. ATR-FTIR eliminates this matrix effect, providing a true solid-state representation[3].

  • Step-by-Step Protocol:

    • Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to air dry.

    • Self-Validation System: Collect a background spectrum (32 scans) of the empty crystal immediately before the sample to digitally subtract ambient CO₂ and water vapor interference.

    • Place 2–3 mg of the solid powder directly onto the crystal and apply uniform pressure using the anvil.

    • Acquire the sample spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Liquid Chromatography-Mass Spectrometry (LC-MS, ESI-)
  • Causality: Carboxylic acids readily deprotonate, making negative-ion mode Electrospray Ionization (ESI-) the most sensitive technique. The presence of a bromine atom provides a built-in diagnostic tool: the ~1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes creates a distinct M and M+2 doublet. This isotopic signature confirms halogenation without requiring high-resolution mass spectrometry.

  • Step-by-Step Protocol:

    • Prepare a 10 µg/mL solution of the analyte in LC-MS grade Methanol.

    • Self-Validation System: Inject a known brominated standard (e.g., 4-bromobenzoic acid) to verify the mass accuracy and the 1:1 isotopic signature of the quadrupole before running the unknown.

    • Inject 2 µL into the LC-MS system using an isocratic mobile phase of 50:50 Acetonitrile/Water with 0.1% Formic Acid.

    • Monitor the [M-H]⁻ ion in negative mode.

SpectroscopicWorkflow Sample Sample Preparation (10 mg in DMSO-d6 / MeOH) NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR Solubilization IR ATR FT-IR (4000-400 cm⁻¹) Sample->IR Solid State MS LC-MS (ESI-) Negative Mode Sample->MS Dilution Data Data Integration & Purity Assessment NMR->Data Structural Elucidation IR->Data Functional Groups MS->Data Exact Mass & Isotopes

Fig 2. Multi-modal spectroscopic validation workflow for halogenated benzoic acids.

Quantitative Spectroscopic Data Summaries

Table 1: Key NMR Data Comparison (DMSO- d6​ ) Note: The benzyloxy group provides a distinct diagnostic singlet at ~5.3 ppm, allowing rapid differentiation from deprotected analogs.

Compound¹H NMR (Diagnostic Peaks, ppm)¹⁹F NMR (Diagnostic Peaks, ppm)
4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid ~13.5 (br s, 1H, COOH), ~8.0 (dd, 1H, Ar-H), ~7.3-7.5 (m, 5H, Ph-H), ~5.3 (s, 2H, CH₂) ~ -132.0 (d, 1F), ~ -138.5 (d, 1F)
4-Hydroxy-5-bromo-2,3-difluorobenzoic acid ~13.5 (br s, 1H, COOH), ~11.0 (br s, 1H, OH) , ~7.8 (dd, 1H, Ar-H)~ -135.0 (d, 1F), ~ -142.0 (d, 1F)
5-Bromo-2,3-difluorobenzoic acid ~13.5 (br s, 1H, COOH), ~7.9 (m, 2H, Ar-H)~ -133.5 (m, 1F), ~ -139.0 (m, 1F)

Table 2: Key FT-IR and Mass Spectrometry Data Comparison Note: Negative ESI mode clearly displays the 1:1 isotopic ratio for ⁷⁹Br/⁸¹Br.

CompoundATR-FTIR (Key Bands, cm⁻¹)LC-MS (ESI-, [M-H]⁻ m/z)
4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid 1705 (C=O), 1210 (C-O-C ether) , 1050 (C-F)341.0 / 343.0 (1:1 ratio)
4-Hydroxy-5-bromo-2,3-difluorobenzoic acid 3250 (O-H phenol) , 1695 (C=O), 1045 (C-F)251.0 / 253.0 (1:1 ratio)
5-Bromo-2,3-difluorobenzoic acid 1710 (C=O), 1055 (C-F)235.0 / 237.0 (1:1 ratio)

References

  • Sparrow Chemical . "Fluorobenzoic Acid Series".[Link]

  • PubMed (Spectrochimica Acta Part A) . "Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations".[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid

This document provides essential, field-proven guidance for the safe and compliant disposal of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid (CAS No. 2404734-36-5).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, field-proven guidance for the safe and compliant disposal of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid (CAS No. 2404734-36-5). As a specialized halogenated aromatic carboxylic acid, this compound requires meticulous handling throughout its lifecycle, from use in research and development to its final disposition as chemical waste. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining strict regulatory compliance.

Core Principles: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the compound's characteristics. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule may not always be accessible, its structural motifs—a brominated, difluorinated benzoic acid derivative—allow for a robust risk assessment based on analogous compounds.

The primary risks are associated with its irritant properties and the potential for hazardous decomposition. Halogenated organic compounds can release toxic and corrosive gases like hydrogen bromide (HBr) and hydrogen fluoride (HF) upon thermal decomposition.[1][2] Therefore, all handling and disposal procedures must be designed to mitigate these risks.

Table 1: Physicochemical and Hazard Profile of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid and Analogs

PropertyValue / InformationSource / Rationale
Chemical Name 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid-
CAS Number 2404734-36-5[3]
Molecular Formula C₁₄H₉BrF₂O₃[3]
Molecular Weight 343.12 g/mol [3]
Physical Form Solid
Anticipated Hazards H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H402: Harmful to aquatic life.Inferred from structurally similar compounds like 4-bromobenzoic acid and various bromodifluorobenzoic acids.[1][2][4]
Storage Sealed in a dry, cool, well-ventilated area.[3][5]Prevents degradation and minimizes exposure.

Pre-Disposal Operations: Safety and Engineering Controls

Before generating or handling waste, ensure the proper protective measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.

  • Engineering Controls : All handling of the solid compound or its solutions that could generate dust or aerosols must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[5] The work area should be equipped with an eyewash station and a safety shower.[4]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory for handling this compound and its waste.[6]

    • Eye Protection : Chemical safety goggles or a face shield.[4][7]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.

    • Body Protection : A laboratory coat must be worn and kept fastened.[5]

The Disposal Protocol: Segregation, Collection, and Labeling

Improper segregation is a primary cause of laboratory incidents. This protocol ensures that waste streams are kept separate and clearly identified, which is a foundational requirement of regulations like the Resource Conservation and Recovery Act (RCRA).[8]

Step 1: Designate a Waste Container Select a container that is chemically compatible with halogenated organic acids. A high-density polyethylene (HDPE) container with a secure, leak-proof screw cap is recommended.[8][9] The container must be in good condition, free from damage or leaks.[8]

Step 2: Label the Waste Container Immediately Before any waste is added, the container must be clearly labeled.[6] The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid". If it's a mixed waste stream, list all components.

  • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").[10]

  • Appropriate GHS pictograms (e.g., exclamation mark for irritant).

  • The accumulation start date (the date the first drop of waste enters the container).[9]

Step 3: Segregate Incompatible Chemicals This compound is a halogenated organic acid. It is critical to segregate it from incompatible chemical classes to prevent dangerous reactions.[10]

  • DO NOT MIX WITH :

    • Bases (e.g., sodium hydroxide, triethylamine)

    • Strong Oxidizing Agents (e.g., nitric acid, peroxides, perchlorates)[11][12]

    • Reactive Metals (e.g., sodium, potassium, magnesium)[11]

    • Cyanides, Azides, or Metal Sulfides[10][11]

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA) Waste should be accumulated at or near the point of generation, under the control of laboratory personnel.[9][10] This designated SAA must be a secondary containment bin (e.g., a polyethylene tray) to contain any potential leaks from the primary container.[12] Keep the waste container closed at all times except when adding waste.[9][12]

Disposal Pathways: A Decision-Making Workflow

The specific form of the waste dictates its disposal pathway. The following workflow illustrates the decision process for managing different waste streams containing 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid.

G cluster_types Identify Waste Type cluster_actions Execute Disposal Action start Waste Containing 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid unused Unused or Expired Pure Chemical start->unused contaminated_solids Contaminated Solids (Gloves, Weigh Paper, etc.) start->contaminated_solids labware Contaminated Labware (Glass, Metal) start->labware liquid_waste Aqueous/Organic Liquid Waste start->liquid_waste action_vendor Securely package, label, and transfer to EH&S for licensed vendor disposal. unused->action_vendor action_solid_waste Collect in designated, labeled solid hazardous waste container. contaminated_solids->action_solid_waste action_rinse Triple rinse with suitable solvent. Collect rinsate as liquid hazardous waste. labware->action_rinse Cleanable? action_dispose_labware If not cleanable, dispose of as solid hazardous waste. labware->action_dispose_labware Not Cleanable? action_liquid_waste Collect in designated, labeled, and segregated liquid hazardous waste container. liquid_waste->action_liquid_waste

Caption: Decision workflow for proper disposal of various waste streams.

Detailed Pathway Protocols:

  • Unused/Expired Chemical : This is the most straightforward pathway. The material should remain in its original, clearly labeled container. Do not open or combine it with other wastes. Arrange for pickup with your institution's Environmental Health & Safety (EH&S) department for disposal via a licensed chemical waste vendor.[2] The ultimate disposal method is typically high-temperature incineration in a facility equipped with scrubbers to neutralize acidic combustion products.[2]

  • Contaminated Solid Waste : Items like gloves, weighing papers, and bench protectors that are contaminated with the solid compound should be collected in a dedicated, lined container labeled as solid hazardous waste.[13] Once full, seal the container and arrange for EH&S pickup.

  • Contaminated Labware :

    • Decontamination : For glassware and other non-porous items, perform a triple rinse.[10] Use a solvent in which the compound is soluble (e.g., ethanol, acetone) for the first two rinses, followed by a final rinse with water if appropriate.

    • Collect Rinsate : All rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[10]

    • Final Disposal : After triple rinsing and defacing the original label, the labware can typically be disposed of in the appropriate glass or plastic disposal bin.[10] If the item cannot be safely decontaminated, it must be disposed of as solid hazardous waste.[10]

  • Liquid Waste : Any solutions containing this compound must be collected as hazardous waste. Never dispose of this chemical down the drain.[6] Ensure the collection container is properly segregated from incompatible materials as described in Section 3.

Spill and Emergency Response

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE : Wear the full PPE described in Section 2.

  • Contain : For a solid spill, carefully sweep up the material, avoiding the creation of dust, and place it into a labeled hazardous waste container.[1][14][15] Use a dustpan and brush designated for chemical spills.

  • Decontaminate : Clean the affected area with a suitable solvent and then soap and water.[16] All cleaning materials (wipes, etc.) must be disposed of as contaminated solid waste.

  • Report : Report the spill to your laboratory supervisor and EH&S department, as per institutional policy.

By implementing this comprehensive disposal framework, researchers, scientists, and drug development professionals can ensure the safe and responsible management of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 4-Bromobenzoic acid.
  • AK Scientific, Inc. Safety Data Sheet for 5-Bromo-2-(difluoromethyl)benzoic acid.
  • ChemScene. Product Information for 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet for 4-Bromo-3,5-difluorobenzoic acid.
  • Benchchem. (2025). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • ITW Reagents. (2025, July 3). Safety Data Sheet for Benzoic acid.
  • University of California, Berkeley EH&S. Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories.
  • Sigma-Aldrich. Product Information for 4-Bromo-2,5-difluorobenzoic acid.
  • Fisher Scientific. (2023, October 6). Safety Data Sheet for 2-Bromo-4,5-difluorobenzoic acid.
  • Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet for 2,3-Difluoro benzoic acid.
  • Triumvirate Environmental. (2021, July 8). Best Practices for a Successful Lab Decontamination.
  • CDH Fine Chemicals India. Safety Data Sheet for 4-Bromo Benzoic Acid.
  • A&K Petrochem. (2026, March 3). Chemical Storage Safety: Acids, Bases & Solvents Best Practices.
  • University of California, Berkeley EH&S. Safe Storage of Chemicals.

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid

This document provides a detailed operational and safety guide for the handling and disposal of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid (CAS No. 2404734-36-5).[1] As a specialized chemical intermediate, ensuring t...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed operational and safety guide for the handling and disposal of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid (CAS No. 2404734-36-5).[1] As a specialized chemical intermediate, ensuring the safety of laboratory personnel through rigorous adherence to personal protective equipment (PPE) protocols is paramount. This guide is built on a foundation of scientific principles and field-proven safety practices, designed for researchers, scientists, and professionals in drug development.

Hazard Assessment: An Analog-Based Approach

The molecule combines several key structural features: a brominated aromatic ring, fluorine substituents, a carboxylic acid group, and a benzyl ether. Analysis of analogs containing these moieties provides a reliable hazard profile.

Key Anticipated Hazards:

  • Skin Irritation (H315): Based on data from 4-Bromo-2,3-difluorobenzoic acid and 1-Benzyloxy-4-bromo-2,5-difluorobenzene, this compound is expected to cause skin irritation upon contact.[2][3]

  • Serious Eye Irritation (H319): Analogous compounds are classified as causing serious eye irritation.[2][3] Direct contact with the eyes is likely to cause significant damage.

  • Respiratory Irritation (H335): As a fine powder or dust, this compound may cause respiratory tract irritation if inhaled.[2][3]

  • Harmful if Swallowed (H302): The analog 1-Benzyloxy-4-bromo-2,5-difluorobenzene is classified as harmful if swallowed, suggesting a similar risk for the target compound.[3]

  • Hazardous Combustion Products: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF).[4]

This assessment mandates the use of comprehensive engineering controls and personal protective equipment at all times.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required, starting with a risk assessment for each specific laboratory operation. The following workflow provides a logical pathway for selecting appropriate PPE.

PPE_Workflow cluster_0 Step 1: Task Assessment cluster_1 Step 2: Risk Identification cluster_2 Step 3: Required PPE & Controls start Identify Laboratory Task weighing Weighing Solid Powder solution Preparing/Handling Solution transfer Large Volume Transfer (>1L) spill Spill Cleanup risk_weigh Risk: Inhalation of fine particles, Skin/Eye contact weighing->risk_weigh risk_sol Risk: Splash to Skin/Eyes solution->risk_sol risk_trans Risk: Major Splash/Aerosolization transfer->risk_trans risk_spill Risk: High concentration exposure, Inhalation and contact spill->risk_spill ppe_weigh Controls: Fume Hood PPE: Nitrile Gloves, Lab Coat, Safety Goggles risk_weigh->ppe_weigh ppe_sol Controls: Fume Hood PPE: Nitrile Gloves, Lab Coat, Safety Goggles risk_sol->ppe_sol ppe_trans Controls: Fume Hood PPE: Double Gloves (Nitrile), Chemical Apron, Safety Goggles & Face Shield risk_trans->ppe_trans ppe_spill Controls: Restricted Area PPE: Nitrile Gloves, Lab Coat, Safety Goggles, Face Shield. Consider Respirator (N95 for powder) risk_spill->ppe_spill

Caption: PPE selection workflow based on laboratory task and associated risks.

Core PPE Requirements
PPE ComponentSpecification & Rationale
Primary Engineering Control Certified Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a fume hood to mitigate inhalation risk from dust or vapors.[3]
Hand Protection Nitrile Gloves: Standard laboratory nitrile gloves should be worn. Always inspect gloves for tears or punctures before use. Employ the proper removal technique (without touching the outer surface) to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[5]
Eye & Face Protection Safety Goggles: Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards are mandatory.[5][6] Face Shield: A full-face shield should be worn over safety goggles during procedures with a high risk of splashing, such as handling large volumes or cleaning spills.
Body Protection Laboratory Coat: A clean, buttoned lab coat must be worn to protect skin and clothing. For large-scale operations, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection Generally Not Required (with Fume Hood): Under normal use within a fume hood, a respirator is not necessary.[6] However, for large spills or situations where engineering controls may be insufficient, a NIOSH-approved respirator (e.g., an N95 for powders or an air-purifying respirator with organic vapor cartridges) should be available.

Operational Guide: Safe Handling Procedures

Adherence to methodical procedures is critical for minimizing exposure.

Step-by-Step: Weighing and Dispensing (Solid)
  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Gather all necessary equipment (spatulas, weigh boats, containers).

  • Don PPE: Put on a lab coat, safety goggles, and nitrile gloves.

  • Perform Weighing: Conduct all weighing operations deep within the fume hood. Handle the container carefully to avoid generating dust. Use a spatula to gently transfer the solid to a tared weigh boat or directly into the reaction vessel.

  • Seal and Clean: Promptly and securely seal the stock container. Carefully wipe down the spatula, weigh boat, and any affected surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol), treating the cloth as contaminated waste.

Step-by-Step: Accidental Spill Response
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the laboratory.

  • Don Additional PPE: Before cleanup, don additional protective gear, including a face shield and potentially a second pair of gloves.

  • Containment (Solid Spill): Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent aerosolization. Do not sweep dry powder.

  • Containment (Liquid Spill): Surround the spill with an absorbent barrier.

  • Cleanup: Carefully scoop the contained material into a labeled hazardous waste container. Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleanup materials are to be disposed of as hazardous waste.[5]

Disposal Plan: Managing Halogenated Waste

Halogenated aromatic compounds are persistent and require specific disposal methods to ensure their complete destruction and prevent environmental contamination.[7]

Waste Segregation and Labeling:

  • Solid Waste: All contaminated materials, including gloves, weigh boats, and absorbent pads, must be placed in a clearly labeled, sealed container for "Halogenated Solid Waste."

  • Liquid Waste: Unused solutions or solvent rinses should be collected in a dedicated, sealed container labeled "Halogenated Liquid Waste." The primary components must be listed.

Disposal Methodology:

  • DO NOT dispose of this compound or its waste down the drain.[5]

  • High-Temperature Incineration: The recommended disposal method for brominated and fluorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[8][9] This process ensures the complete destruction of the persistent organic structure.

  • Consult EHS: Always follow the specific disposal guidelines provided by your institution's Environmental Health and Safety (EHS) department.

By integrating this expert guidance into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid, ensuring a safe and controlled research environment.

References

  • Personal Protective Equipment | US EPA. (2025, September 12).
  • 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid | ChemScene.
  • SAFETY DATA SHEET - Fisher Scientific (for 2-Amino-4,5-difluorobenzoic acid). (2009, May 26).
  • 4-Bromo-2,3-difluorobenzoic acid | PubChem.
  • 4-Bromo Benzoic Acid CAS No 586-76-5 MATERIAL SAFETY DATA SHEET | CDH Fine Chemicals India.
  • Safety Data Sheet - CymitQuimica (for 1-Benzyloxy-4-bromo-2,5-difluorobenzene). (2024, December 19).
  • SAFETY DATA SHEET - MilliporeSigma (for 4-bromobenzoic acid). (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific (for 4-Bromo-3,5-difluorobenzoic acid). (2025, December 26).
  • Method for removing fluorinated organic compounds from contaminated fluids | Google Patents.
  • DESTRUCTION OF PERSISTENT ORGANIC COMPOUNDS IN COMBUSTION SYSTEMS | Diva-Portal.org.
  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review | Aerosol and Air Quality Research. (2023, October 11).

Sources

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